3-Bromo-5-fluoroaniline hydrochloride
Description
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Properties
IUPAC Name |
3-bromo-5-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLVIUQZBNIGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134168-98-2 | |
| Record name | Benzenamine, 3-bromo-5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134168-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-fluoroaniline Hydrochloride (CAS Number: 134168-98-2)
A Keystone Building Block for Advanced Pharmaceutical Scaffolds
Introduction
3-Bromo-5-fluoroaniline hydrochloride is a strategically substituted aromatic amine that has emerged as a valuable intermediate in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on a benzene ring, offers a versatile platform for the synthesis of complex molecules, particularly in the development of targeted therapeutics. The presence of orthogonal functionalities—the nucleophilic amino group, the synthetically adaptable bromine atom for cross-coupling reactions, and the metabolically stabilizing fluorine atom—makes this compound a highly sought-after precursor for drug candidates. This guide provides a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its applications in drug discovery with a focus on kinase inhibitors, its analytical characterization, and essential safety information for researchers and drug development professionals.
Physicochemical Properties
The hydrochloride salt form of 3-bromo-5-fluoroaniline enhances its stability and handling characteristics compared to the free base. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 134168-98-2 | [1], [2] |
| Molecular Formula | C₆H₆BrClFN | [1], [2] |
| Molecular Weight | 226.47 g/mol | [1], [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Purity | ≥98% (typical) | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
| logP | 2.59 | [2] |
Synthesis and Mechanism
A plausible and efficient synthesis of 3-bromo-5-fluoroaniline can be envisioned through a two-step process starting from the readily available 1-bromo-3,5-difluorobenzene. This approach is based on well-established and reliable reactions in organic chemistry.
Step 1: Nucleophilic Aromatic Substitution (SNAr) for Amination
The first step involves the selective amination of 1-bromo-3,5-difluorobenzene. The two fluorine atoms activate the benzene ring towards nucleophilic attack. By controlling the reaction conditions, one fluorine atom can be displaced by an amino group.
Experimental Protocol:
-
To a high-pressure reaction vessel, add 1-bromo-3,5-difluorobenzene (1.0 eq) and dimethyl sulfoxide (DMSO) as the solvent.
-
Add aqueous ammonia (excess, e.g., 10-20 eq).
-
Seal the vessel and heat the reaction mixture to 120-150°C for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-bromo-5-fluoroaniline.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-bromo-5-fluoroaniline.
Causality of Experimental Choices:
-
SNAr Reaction: This is a classic method for introducing an amino group onto an electron-deficient aromatic ring. The fluorine atoms are good leaving groups and activate the ring for this transformation.
-
DMSO as Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of ammonia.
-
High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic substitution on the aromatic ring.
Step 2: Formation of the Hydrochloride Salt
The purified 3-bromo-5-fluoroaniline (the free base) can be converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol:
-
Dissolve the purified 3-bromo-5-fluoroaniline in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The unique arrangement of functional groups in this compound makes it a valuable building block for the synthesis of kinase inhibitors, a class of targeted cancer therapies. The aniline moiety can act as a key pharmacophore that interacts with the hinge region of the kinase active site, while the bromine atom provides a handle for introducing further complexity through cross-coupling reactions.
A prominent example of a drug class where this building block is relevant is in the synthesis of inhibitors for the Epidermal Growth Factor Receptor (EGFR) family of kinases. Mutations in EGFR are implicated in various cancers, particularly non-small cell lung cancer.
Example: Synthesis of an Afatinib Analog Precursor
Afatinib is an irreversible kinase inhibitor that targets the EGFR family. While the exact synthesis of Afatinib may use a different starting material, a similar quinazoline core can be constructed using 3-bromo-5-fluoroaniline. The aniline nitrogen can be used to form the quinazoline ring system, and the bromine atom can be later functionalized via a Suzuki or Buchwald-Hartwig coupling to introduce other necessary moieties.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The expected spectral data are as follows:
1H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). Due to the presence of both bromine and fluorine, complex splitting patterns (doublets of doublets, or triplets of doublets) are expected due to 1H-1H and 1H-19F coupling.
-
Amine Protons: The protons of the aniline amine (or the ammonium protons in the hydrochloride salt) will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. In the hydrochloride form, this signal will be shifted downfield.
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 100-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will also be identifiable by its chemical shift.
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
N-H Stretching: A characteristic broad absorption band for the N-H stretching of the primary amine (or N+-H of the ammonium salt) is expected in the region of 3200-3400 cm-1.
-
C-N Stretching: A peak in the range of 1250-1350 cm-1 corresponding to the C-N stretching of the aromatic amine.
-
C-Br Stretching: A signal in the fingerprint region, typically around 500-600 cm-1.
-
C-F Stretching: A strong absorption band in the region of 1000-1300 cm-1.
-
Aromatic C-H and C=C Stretching: Characteristic peaks for the aromatic ring will be observed.
MS (Mass Spectrometry)
-
Molecular Ion Peak: In the mass spectrum of the free base (3-bromo-5-fluoroaniline), a characteristic isotopic pattern for the molecular ion [M]+ will be observed due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio). The expected m/z values would be around 189 and 191.[3]
Safety and Handling
This compound and its free base are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
GHS Hazard Statements: [3]
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the synthesis of complex pharmaceutical agents. Its unique combination of reactive sites allows for diverse synthetic manipulations, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the development of novel therapeutics, particularly in the ever-evolving landscape of targeted cancer therapies.
References
- European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline. (EP 0497213 A2).
- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene. (EP0776877A1).
- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline. (US5965775A).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline. Retrieved from [Link]
-
Zhu, F., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN107488153B - Afatinib intermediate compound - Google Patents [patents.google.com]
- 3. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Navigating the Solubility Landscape of 3-Bromo-5-fluoroaniline Hydrochloride: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Development
In the intricate journey of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) dictate its fate. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide focuses on 3-Bromo-5-fluoroaniline hydrochloride, a halogenated aniline derivative of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility in organic solvents. By integrating theoretical principles with practical, field-proven methodologies, we aim to empower researchers and drug development professionals to navigate the challenges associated with this and similar molecules.
Physicochemical Profile and Theoretical Solubility Considerations
To understand the solubility of this compound, we must first dissect its molecular structure and the consequent physicochemical properties.
Molecular Structure:
-
Aniline Backbone: A primary aromatic amine, providing a basic nitrogen center.
-
Bromo and Fluoro Substituents: Electron-withdrawing halogen groups at the meta positions, influencing the pKa of the aniline nitrogen.
-
Hydrochloride Salt: The presence of the hydrochloride salt form significantly impacts solubility, particularly in polar solvents.
Physicochemical Properties of the Free Base (3-Bromo-5-fluoroaniline):
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| Appearance | Yellow Liquid | [2] |
| Boiling Point | 245.5°C at 760 mmHg | [2] |
| XLogP3 | 2.5 | [2] |
The Impact of Salt Formation on Solubility:
The conversion of the basic aniline to its hydrochloride salt is a common strategy to enhance aqueous solubility.[3] However, its effect on solubility in organic solvents is more nuanced and depends on the solvent's properties. As a salt, this compound exists as an ion pair in the solid state. For dissolution to occur, the solvent must overcome the lattice energy of the crystal and solvate the anilinium cation and the chloride anion.
Predicted Solubility Behavior in Organic Solvents:
Given the lack of direct experimental data, we can predict the solubility of this compound based on the principles of "like dissolves like" and the known solubility of aniline hydrochloride.[4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants, which can effectively solvate both the anilinium cation and the chloride anion. Therefore, this compound is expected to exhibit its highest solubility in this class of solvents. The solubility of aniline hydrochloride in alcohols is well-documented and supports this prediction.[5] The bromo and fluoro substituents, being lipophilic, might slightly decrease the solubility compared to the parent aniline hydrochloride.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have high dipole moments but lack acidic protons for hydrogen bonding with the chloride anion. While they can solvate the anilinium cation, their ability to solvate the chloride anion is weaker. Consequently, the solubility is expected to be moderate to low in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are incapable of effectively solvating ions. The energy required to break the crystal lattice of the salt is not compensated by the weak solute-solvent interactions. Therefore, this compound is expected to be practically insoluble in nonpolar solvents.
This theoretical analysis provides a rational basis for selecting solvents for experimental investigation and for initial formulation development.
A Robust Protocol for Experimental Solubility Determination
The following is a detailed, self-validating protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the equilibrium solubility measurement technique, a gold standard in the pharmaceutical industry.
Materials and Equipment
-
This compound (CAS: 134168-98-2)[6]
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane) of appropriate purity (e.g., HPLC grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The experimental workflow is designed to ensure the attainment of equilibrium and accurate quantification.
Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of at least five different concentrations.
-
Analyze the calibration standards by HPLC and construct a calibration curve by plotting the peak area versus concentration. Ensure the correlation coefficient (r²) is > 0.99.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of the test solvent in a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points.
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
HPLC Analysis and Solubility Calculation:
-
Analyze the diluted samples by HPLC using the same method as for the calibration standards.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | Experimental Value |
| Ethanol | 24.5 | Experimental Value | |
| Polar Aprotic | Acetonitrile | 37.5 | Experimental Value |
| Acetone | 20.7 | Experimental Value | |
| Nonpolar | Toluene | 2.4 | Experimental Value |
| Heptane | 1.9 | Experimental Value |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While direct experimental data is currently scarce, a logical framework based on the physicochemical properties of the molecule and its parent compound, aniline hydrochloride, allows for rational prediction of its solubility behavior. The detailed experimental protocol provided herein offers a robust methodology for researchers to generate reliable solubility data, which is indispensable for informed decision-making in formulation development, process chemistry, and preclinical studies.
Future work should focus on the experimental determination of the solubility of this compound in a wider range of pharmaceutically relevant solvents and at different temperatures. Additionally, the determination of the pKa of the parent aniline would provide a more refined understanding of its pH-dependent solubility. Such data will be invaluable for the continued development of this and other promising halogenated aniline derivatives.
References
-
ResearchGate. (2025). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]
-
Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluoroaniline. Retrieved from [Link]
-
ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]
-
Quora. (2020). In which solvent does polyaniline show the best solubility, chlorofoam, toluene, or xylene?. Retrieved from [Link]
-
PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Quora. (2018). Why does aniline dissolve in HCL?. Retrieved from [Link]
-
ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Aminotetraphenylmethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzenamine. Retrieved from [Link]
Sources
- 1. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 5. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 134168-98-2 | this compound - AiFChem [aifchem.com]
A Technical Guide to 3-Bromo-5-fluoroaniline Hydrochloride: Commercial Availability, Purity Assessment, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 3-Bromo-5-fluoroaniline hydrochloride. As a critical starting material in the synthesis of various pharmaceutical compounds and research chemicals, a thorough understanding of its procurement and quality control is paramount. This document, authored from the perspective of a Senior Application Scientist, offers practical insights into sourcing, analytical characterization, and the establishment of robust quality control protocols.
Commercial Landscape and Procurement
This compound is readily available from a range of chemical suppliers catering to the research and bulk chemical markets. The compound is typically offered in various grades, with purities commonly ranging from 95% to over 98%.
Key suppliers for research and development quantities include Thermo Scientific Chemicals (formerly Alfa Aesar), ChemScene, and AiFChem.[1][2][3] For larger-scale and manufacturing needs, suppliers such as Conier Chem&Pharma Limited and Amerigo Scientific are notable sources. It is crucial for purchasers to request and scrutinize the Certificate of Analysis (CoA) to verify the purity and impurity profile of a specific batch.
| Supplier Example | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thermo Scientific Chemicals | 95% (for free aniline) | 134168-97-1 | C₆H₅BrFN | 190.02 |
| ChemScene | ≥98% | 134168-98-2 | C₆H₆BrClFN | 226.47 |
| AiFChem | 98% | 134168-98-2 | C₆H₆BrClFN | 226.48 |
Note: The free aniline (CAS 134168-97-1) and its hydrochloride salt (CAS 134168-98-2) are distinct materials. The hydrochloride salt is often preferred for its improved stability and handling characteristics.
Understanding the Impurity Profile: A Synthesis-Forward Approach
The purity of this compound is intrinsically linked to its synthetic route. While specific proprietary synthesis details are often undisclosed by manufacturers, a general understanding of the synthetic pathway allows for the prediction of potential process-related impurities. A plausible synthetic route could involve the bromination of 3-fluoroaniline.
Potential impurities may include:
-
Isomeric Impurities: Dibrominated or under-brominated species, as well as isomers with bromine and fluorine at different positions on the aniline ring.
-
Starting Material Carryover: Residual 3-fluoroaniline.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
-
Inorganic Salts: Byproducts from the synthesis and workup.
The following diagram illustrates a logical workflow for the procurement and quality control of this compound.
Caption: Procurement and Quality Control Workflow for 3-Bromo-5-fluoroaniline HCl.
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for purity assessment and impurity identification.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is a robust method for quantifying the main component and detecting non-volatile impurities. A reversed-phase method is generally suitable for this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
-
Further dilute to a final concentration of 0.05 mg/mL for injection.
-
Rationale: The C18 column provides excellent separation for aromatic compounds. The gradient elution allows for the effective separation of the main peak from both early and late-eluting impurities. Formic acid is used to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for the identification and quantification of volatile and thermally stable impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane or methanol.
Rationale: This method allows for the separation and identification of potential isomeric impurities, residual starting materials, and other volatile byproducts. The mass spectrometer provides structural information for impurity identification.
The following diagram outlines the decision-making process for selecting the appropriate analytical method.
Caption: Decision Tree for Selecting an Analytical Method for Impurity Analysis.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. It should be stored in a tightly sealed container in a dry, well-ventilated place.[4] For long-term storage, refrigeration (2-8°C) in an inert atmosphere is recommended.[2] The compound is known to be light-sensitive and should be protected from light.
Safety and Handling
This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
-
PubChem. (n.d.). 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Harča, M., Habinovec, I., Meštrović, E., Biljan, I., & Novak, P. (2016). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4). [Link]
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
Jones, K., & Cocker, J. (2003). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 47(5), 361–365. [Link]
Sources
The Rising Profile of 3-Bromo-5-fluoroaniline Derivatives in Medicinal Chemistry: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Bromo-5-fluoroaniline Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The 3-bromo-5-fluoroaniline moiety has emerged as a valuable building block in drug discovery, offering a unique combination of steric and electronic features that can be exploited to fine-tune the biological activity of derivative compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a versatile handle for a variety of chemical transformations, including cross-coupling reactions, allowing for the synthesis of diverse compound libraries. This technical guide provides an in-depth exploration of the potential biological activities of 3-bromo-5-fluoroaniline derivatives, with a focus on their synthesis, mechanisms of action, and future therapeutic promise.
Core Physicochemical Properties of 3-Bromo-5-fluoroaniline
The foundational compound, 3-bromo-5-fluoroaniline, is a liquid at room temperature with the molecular formula C₆H₅BrFN and a molecular weight of approximately 190.02 g/mol .[1] Its structure presents a unique substitution pattern on the aniline ring that influences its reactivity and the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 134168-97-1 | [1] |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.02 g/mol | [1] |
| Appearance | Brown Liquid | [2] |
Note: For research use only. Not for human or veterinary use.
Potential Therapeutic Applications of 3-Bromo-5-fluoroaniline Derivatives
The 3-bromo-5-fluoroaniline scaffold has been investigated as a key intermediate in the synthesis of compounds with a range of biological activities, primarily in the realms of oncology and infectious diseases.
Anticancer Activity: Targeting Key Signaling Pathways
The development of novel anticancer agents remains a paramount challenge in medicine. Derivatives of halogenated anilines have shown promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Several classes of kinase inhibitors have been successfully developed into targeted cancer therapies. The 3-bromo-5-fluoroaniline core can be incorporated into scaffolds designed to inhibit key kinases involved in oncogenesis.
-
Bcr-Abl Tyrosine Kinase Inhibitors: Chronic myeloid leukemia (CML) is driven by the constitutively active Bcr-Abl tyrosine kinase. A novel series of 5-bromo-pyrimidine derivatives, which can be conceptually derived from precursors like 3-bromo-5-fluoroaniline, were synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines, including the K562 human chronic myeloid leukemia cell line.[3] Several of these compounds demonstrated potent inhibition of the Bcr-Abl kinase, suggesting their potential as leads for the development of new anti-CML agents.[3]
The general synthetic approach to such pyrimidine derivatives often involves the reaction of a substituted aniline with a pyrimidine core. The presence of the bromo and fluoro groups on the aniline ring can significantly influence the binding affinity and selectivity of the final compound for the target kinase.
-
General Kinase Inhibitor Design: The design of small molecule kinase inhibitors is a major focus in cancer drug discovery.[4][5] The 3-bromo-5-fluoroaniline moiety can serve as a key component in inhibitor design, providing a scaffold that can be readily modified to optimize interactions with the ATP-binding pocket of various kinases.
The pathway from a starting material like 3-bromo-5-fluoroaniline to a potential anticancer drug candidate involves a multi-step process.
Caption: A generalized workflow for the discovery of anticancer agents from 3-bromo-5-fluoroaniline.
Antimicrobial and Antifungal Activities
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated compounds have long been recognized for their antimicrobial properties, and derivatives of 3-bromo-5-fluoroaniline represent a promising area of investigation.
While specific studies on derivatives of 3-bromo-5-fluoroaniline are emerging, research on related halogenated anilines provides a strong rationale for their potential in this area. The incorporation of bromine and fluorine can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.
The antimicrobial effects of halogenated aniline derivatives may arise from various mechanisms, including:
-
Disruption of cell membrane integrity.
-
Inhibition of essential enzymes.
-
Interference with nucleic acid synthesis.
Further research is needed to elucidate the specific mechanisms of action for derivatives of 3-bromo-5-fluoroaniline.
Experimental Protocols: A Guide for the Researcher
The following provides a generalized, conceptual framework for the synthesis and biological evaluation of derivatives of 3-bromo-5-fluoroaniline.
General Synthesis of Pyrimidine Derivatives
This protocol outlines a general approach for the synthesis of pyrimidine-based compounds, a common scaffold for kinase inhibitors.
-
Reaction of 3-Bromo-5-fluoroaniline with a Dicarbonyl Compound: In a suitable solvent such as ethanol, react 3-bromo-5-fluoroaniline with a 1,3-dicarbonyl compound in the presence of a catalyst (e.g., a Lewis acid) to form an enaminone intermediate.
-
Cyclization with a Guanidine Salt: Treat the enaminone intermediate with a guanidine salt (e.g., guanidine hydrochloride) in the presence of a base (e.g., sodium ethoxide) to effect cyclization and form the aminopyrimidine ring.
-
Functionalization of the Pyrimidine Core: The resulting aminopyrimidine can be further functionalized. For instance, the amino group can be acylated or reacted with various electrophiles to introduce diverse substituents. The bromine atom on the aniline ring can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional complexity.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6]
-
Cell Culture: Plate cancer cells (e.g., K562, A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 3-bromo-5-fluoroaniline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]
-
Solubilization of Formazan: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
The 3-bromo-5-fluoroaniline scaffold holds considerable promise as a versatile starting material for the synthesis of novel bioactive compounds. The unique electronic and steric properties conferred by the bromo and fluoro substituents provide a solid foundation for the design of potent and selective therapeutic agents. While research into the biological activities of its derivatives is still in its early stages, the existing evidence strongly suggests that this compound will be a valuable tool in the development of new treatments for cancer and infectious diseases. Future research should focus on the synthesis of diverse libraries of 3-bromo-5-fluoroaniline derivatives and their systematic evaluation in a broad range of biological assays to fully unlock their therapeutic potential.
References
-
PubChem. 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines. [Link]
-
MDPI. Design and Synthesis of Small Molecule Kinase Inhibitors. [Link]
-
Wroclaw Medical University, et al. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]
-
MDPI. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. [Link]
-
MDPI. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. [Link]
-
MDPI. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. [Link]
-
Ministry of Health and Prevention, United Arab Emirates. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. [Link]
-
Impactfactor. Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. [Link]
-
PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
-
National Institutes of Health. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. [Link]
-
PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]
-
PubMed. Synthesis and biological evaluation of novel aromatic-heterocyclic biphenyls as potent anti-leukemia agents. [Link]
-
I.R.I.S. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. [Link]
-
Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. [Link]
-
Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
-
PubMed Central. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. [Link]
-
PubMed Central. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]
-
Abstract. Synthesis of novel heterocyclic compounds and their biological evaluation. [Link]
Sources
- 1. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-5-fluoroaniline Hydrochloride
Introduction: Navigating the Synthesis of Electron-Deficient Arylamines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] However, the successful application of this methodology to electronically demanding substrates, such as the electron-deficient 3-Bromo-5-fluoroaniline, requires a nuanced understanding of the catalytic system and careful optimization of reaction parameters. The presence of the amine functionality as a hydrochloride salt further introduces a critical consideration regarding the choice and stoichiometry of the base.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the Buchwald-Hartwig amination with 3-Bromo-5-fluoroaniline hydrochloride. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of catalysts, ligands, and bases, and provide a detailed, step-by-step protocol for this challenging transformation.
Mechanistic Considerations: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium(0) active species.[1][4] A general understanding of this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 3-bromo-5-fluoroaniline. This step is often rate-limiting, especially for electron-deficient arenes.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center. A base is crucial to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.
Strategic Reagent Selection for this compound
The electron-withdrawing nature of the fluorine atom and the aniline group in 3-bromo-5-fluoroaniline, coupled with its hydrochloride salt form, necessitates careful selection of the catalytic system and base.
Palladium Precatalyst and Ligand: The Heart of the Reaction
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps.
| Ligand Generation | Recommended Ligands | Key Features & Considerations |
| Second Generation | DPPF, BINAP | While foundational, they may require higher temperatures and catalyst loadings for challenging substrates.[2] |
| Third Generation (Bulky Monophosphines) | XPhos, RuPhos, BrettPhos | Highly effective for electron-deficient aryl halides. RuPhos and BrettPhos are particularly well-suited for couplings with primary and secondary amines, respectively.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Offer high stability and activity, often under aerobic conditions, for a broad range of substrates.[3] |
For the amination of 3-bromo-5-fluoroaniline, we recommend starting with a third-generation bulky monophosphine ligand such as RuPhos for primary amines or BrettPhos for secondary amines. The use of a pre-formed palladium precatalyst, such as RuPhos G3 or BrettPhos G3, is also highly recommended as they are air-stable and efficiently generate the active Pd(0) species in situ.[6]
Base Selection: More Than Just a Proton Scavenger
The choice of base is multifaceted in this reaction. It must be strong enough to deprotonate the amine coupling partner without promoting side reactions or degrading the substrate. Crucially, when using this compound, an additional equivalent of base is required to neutralize the HCl and liberate the free aniline for the coupling reaction.
| Base | Strength | Common Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | Strong | A widely used and effective base for a broad range of Buchwald-Hartwig aminations. |
| Potassium tert-butoxide (KOtBu) | Strong | Similar in efficacy to NaOtBu. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong, Non-nucleophilic | Can be beneficial for substrates with sensitive functional groups.[7] |
| Cesium carbonate (Cs₂CO₃) | Weaker | Often used for base-sensitive substrates, but may require higher reaction temperatures. |
| Potassium phosphate (K₃PO₄) | Weaker | A milder alternative to carbonate bases. |
For this protocol, a strong, non-nucleophilic base such as NaOtBu or LHMDS is recommended to ensure complete deprotonation of both the aniline hydrochloride and the amine coupling partner.
Solvent Choice: The Reaction Medium
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Anhydrous, aprotic solvents are generally used.
-
Toluene: A common and effective solvent for many Buchwald-Hartwig reactions.
-
Dioxane: Another frequently used solvent, though its higher boiling point may be advantageous for less reactive substrates.
-
Tetrahydrofuran (THF): A good choice for reactions at moderate temperatures.
For the amination of 3-bromo-5-fluoroaniline, toluene or dioxane are recommended starting points.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amine coupling partners.
Safety Precautions: 3-Bromo-5-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere (nitrogen or argon).
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos G3 or BrettPhos G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., RuPhos or BrettPhos, 1.2-6 mol%)
-
Base (e.g., NaOtBu or LHMDS, 2.5 - 3.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Inert atmosphere (nitrogen or argon)
Reaction Setup Workflow
Figure 2: Workflow for the Buchwald-Hartwig amination setup.
Step-by-Step Procedure
-
Preparation: In a glovebox or under a stream of inert gas, add this compound, the base, and the palladium precatalyst to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Liquids: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a reliable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. |
| Insufficiently strong base | Switch to a stronger base like LHMDS or increase the equivalents of the current base. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst decomposition | Lower the reaction temperature or use a more stable ligand/precatalyst. |
| Presence of water | Ensure all reagents and solvents are scrupulously dried. | |
| Substrate Decomposition | Base sensitivity | Consider a milder base such as Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[8] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly achievable transformation with careful consideration of the reaction parameters. By understanding the mechanistic nuances and strategically selecting the palladium catalyst, ligand, and base, researchers can successfully synthesize a wide range of valuable N-aryl derivatives. The protocol and insights provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes in academic and industrial settings.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Gehringer, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Zhang, H., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 20(15), 4691-4695. [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (43), 5082-5091. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Ananikov, V. P., et al. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. The Journal of Organic Chemistry, 62(18), 6066-6068. [Link]
-
Enthaler, S., et al. (2010). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. [Link]
-
Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. The Journal of Organic Chemistry, 76(8), 2798-2804. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Development of Kinase Inhibitors Using a 3-Bromo-5-fluoroaniline Scaffold
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-bromo-5-fluoroaniline as a versatile starting scaffold for the discovery and development of novel protein kinase inhibitors. We will explore the chemical rationale for its selection, provide detailed, field-proven protocols for library synthesis via palladium-catalyzed cross-coupling, and outline robust methodologies for subsequent biochemical and cell-based screening to identify and validate potent lead compounds. The workflow emphasizes a self-validating approach, integrating critical controls and explaining the causality behind experimental choices to ensure data integrity and accelerate the drug discovery pipeline.
Introduction: The Rationale for a Privileged Scaffold
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of "druggable" targets.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, but the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge for achieving inhibitor selectivity.[1][2]
Medicinal chemistry often relies on "privileged scaffolds," core molecular structures that can be readily modified to interact with multiple biological targets. The 3-bromo-5-fluoroaniline scaffold has emerged as a highly effective starting point for kinase inhibitor development for several key reasons:
-
Synthetically Tractable: The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity, primarily through robust and well-understood palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of chemical space around the core.
-
Strategic Fluorine Substitution: The fluorine atom at the 5-position provides distinct physicochemical advantages. Fluorine can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic interactions with the target protein, and improve membrane permeability and overall bioavailability.[3]
-
Vectorial Orientation: The aniline amine group provides a crucial hydrogen bond donor and a point for further derivatization, enabling the molecule to orient itself within the kinase ATP-binding site and establish key interactions.
This guide presents a comprehensive workflow, from chemical synthesis to biological validation, for leveraging the unique properties of the 3-bromo-5-fluoroaniline scaffold.
Overall Development Workflow
The process of developing a kinase inhibitor from a scaffold follows a logical, multi-stage progression. The workflow described herein is designed to efficiently identify promising lead candidates through iterative cycles of synthesis and testing.
PART I: Synthesis of a Focused Compound Library
The first phase involves the chemical modification of the 3-bromo-5-fluoroaniline scaffold to generate a library of diverse, yet related, compounds. The Suzuki-Miyaura cross-coupling is an ideal choice for this step due to its broad substrate scope, high functional group tolerance, and well-established, reproducible conditions.
Protocol 1: Synthesis of a Biaryl Library via Suzuki-Miyaura Coupling
Principle: This protocol details the palladium-catalyzed cross-coupling of 3-bromo-5-fluoroaniline with a variety of arylboronic acids. The bromine atom is replaced by an aryl group, creating a biaryl structure common in many Type I and Type II kinase inhibitors. This reaction is highly modular, allowing for the rapid generation of a library by simply changing the boronic acid coupling partner.
Materials:
-
Arylboronic acids (various)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), combine 3-bromo-5-fluoroaniline (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the flask. Causality Note: The phosphine ligand (dppf) stabilizes the palladium catalyst, preventing its precipitation as palladium black and facilitating the catalytic cycle for higher yields.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aniline). The mixture should be a suspension. Causality Note: While the reaction is primarily organic, the presence of water is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-fluoroaniline product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
PART II: Biochemical Evaluation of Kinase Inhibition
Once a library of compounds is synthesized, the next critical step is to determine if they inhibit the activity of the target kinase. An in vitro biochemical assay provides the cleanest system for measuring direct target engagement.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This protocol uses the ADP-Glo™ Kinase Assay (Promega) or a similar system to quantify the activity of a kinase. The kinase reaction consumes ATP, producing ADP. After the kinase reaction is stopped, a reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The amount of light is directly proportional to kinase activity. An inhibitor will decrease kinase activity, resulting in less ADP and a lower light signal.[7] This method is highly sensitive, amenable to high-throughput screening, and can be used for virtually any kinase.[7]
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP solution (at a concentration near the Kₘ for the target kinase)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Plating: Create a serial dilution of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and reaction buffer. Add this mix to all wells except the "no enzyme" control. Prepare a second master mix without the kinase for the control wells.
-
ATP Addition & Incubation: To initiate the reaction, add ATP to all wells. The final concentration of DMSO should be low (≤1%) to avoid affecting enzyme activity. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). Causality Note: The incubation time and ATP concentration must be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption) for accurate inhibitor characterization.
-
Stopping the Reaction: Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data using the controls:
-
0% Activity = "No enzyme" control wells.
-
100% Activity = "DMSO only" control wells.
-
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[1]
PART III: Cellular Target Engagement and Efficacy
A compound that is potent in a biochemical assay must also be effective in a cellular context. A cell-based assay is essential to confirm that the compound can cross the cell membrane, engage the target kinase in the complex intracellular environment, and elicit a functional biological response.
Protocol 3: Cell-Based Kinase Inhibition (Proliferation Assay)
Principle: This protocol uses a cell line whose proliferation and survival are dependent on the activity of the target kinase. For example, Ba/F3 cells, an IL-3 dependent murine pro-B cell line, can be genetically engineered to express an oncogenic, constitutively active kinase.[8] This removes their dependency on IL-3 and makes their survival solely dependent on the activity of the engineered kinase. Inhibiting this kinase will halt proliferation and induce cell death, which can be measured as a decrease in cell viability.
Materials:
-
Engineered Ba/F3 cell line expressing the target kinase
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Clear-bottom, white-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing Ba/F3 cells. Count the cells and adjust the density to a predetermined optimal concentration (e.g., 5,000 cells per well) in fresh growth medium. Seed the cells into the wells of the 96-well plate.
-
Compound Addition: Add the serially diluted test compounds to the wells. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%). Include "DMSO only" (vehicle control) and "no cells" (background) wells.
-
Incubation: Incubate the plate in a humidified incubator at 37 °C with 5% CO₂ for 72 hours. Causality Note: A 72-hour incubation period is typically sufficient for multiple cell doublings, allowing for a robust dynamic range to measure the anti-proliferative effects of the inhibitor.
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of viable cells.
-
Signal Stabilization & Reading: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the luminescent signal to the vehicle (DMSO) control wells to determine the percent viability for each compound concentration.
-
Plot percent viability versus the logarithm of inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the GI₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
PART IV: Data Interpretation and Next Steps
The data generated from these protocols allows for a direct comparison of compound performance and informs the next cycle of drug design.
Example Data Summary
| Compound ID | R-Group (from Boronic Acid) | Biochemical IC₅₀ (nM) | Cellular GI₅₀ (nM) |
| Scaffold | 3-Bromo-5-fluoroaniline | >10,000 | >10,000 |
| KI-001 | 4-pyridyl | 520 | 2,100 |
| KI-002 | 3-methoxy-phenyl | 85 | 450 |
| KI-003 | 4-(morpholino)phenyl | 15 | 98 |
| KI-004 | 3-aminopyrazole | 5 | 25 |
Table 1: Hypothetical screening data for a library of compounds derived from the 3-bromo-5-fluoroaniline scaffold.
Structure-Activity Relationship (SAR) Insights: From the hypothetical data in Table 1, a preliminary SAR can be established. The addition of a 4-(morpholino)phenyl group (KI-003) and particularly a 3-aminopyrazole group (KI-004) significantly improves both biochemical potency and cellular activity. The morpholino and pyrazole groups likely form beneficial hydrogen bonds or occupy a key pocket in the kinase active site. The difference between IC₅₀ and GI₅₀ values (the "cell shift") can provide initial insights into factors like cell permeability or efflux.
Lead Optimization: Compound KI-004 represents a promising "hit" or "lead" compound. The next steps in the drug discovery process would focus on optimizing its properties:
-
Potency & Selectivity: Synthesize additional analogs of KI-004 to further improve potency. Screen the compound against a panel of other kinases (kinome profiling) to assess its selectivity and identify potential off-target effects.
-
ADME Properties: Evaluate metabolic stability in liver microsomes, aqueous solubility, and other pharmacokinetic properties.
-
Structural Biology: Attempt to obtain a co-crystal structure of the inhibitor bound to the target kinase to visualize the binding mode and guide further rational design.[2][9]
Conclusion
The 3-bromo-5-fluoroaniline scaffold represents a robust and strategically sound starting point for the development of novel kinase inhibitors. Its inherent chemical functionality allows for the rapid generation of diverse compound libraries through reliable synthetic methods like the Suzuki coupling. By employing a systematic workflow that progresses from biochemical screening to cellular validation, researchers can efficiently identify potent lead compounds. The integrated protocols and rationale provided in this application note offer a comprehensive framework for leveraging this privileged scaffold to accelerate the discovery of next-generation targeted therapeutics.
References
- Source: Google Patents (CN101168510A)
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights Source: MDPI URL: [Link]
-
Title: 3-bromo-5-fluoroaniline Source: Amerigo Scientific URL: [Link]
-
Title: 3-Bromo-5-fluoroaniline Source: PubChem URL: [Link]
-
Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central (PMC) URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats Source: Reaction Biology URL: [Link]
-
Title: Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML Source: PubMed Central (PMC) URL: [Link]
-
Title: Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations Source: PubMed URL: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amerigoscientific.com [amerigoscientific.com]
- 5. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: N-Acylation of 3-Bromo-5-fluoroaniline Hydrochloride
Abstract
This document provides a comprehensive guide for the N-acylation of 3-Bromo-5-fluoroaniline hydrochloride. N-acylated anilines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of bromine and fluorine atoms on the aromatic ring offers valuable handles for further synthetic transformations, such as cross-coupling reactions, making the target molecule a versatile building block. This application note details a robust and reproducible protocol for the N-acetylation of this compound using acetic anhydride. It delves into the underlying chemical principles, offers a visual workflow and mechanistic diagrams, and provides a practical troubleshooting guide to ensure successful execution.
Introduction: The Significance of N-Acylated Haloanilines
N-acylation is a fundamental and widely employed transformation in organic synthesis. For haloanilines, the introduction of an acyl group serves multiple purposes. It can act as a protecting group, modulating the reactivity of the amine functionality during subsequent electrophilic aromatic substitution reactions.[1][2] Furthermore, the resulting amide moiety is often an integral structural component contributing to the biological activity of the final compound. The 3-bromo-5-fluoro substitution pattern is of particular interest in medicinal chemistry, as these halogens can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This protocol provides a reliable method for preparing N-acylated 3-Bromo-5-fluoroanilines, opening avenues for the exploration of novel chemical entities.
Experimental Protocol: N-Acetylation of this compound
This protocol is adapted from established methods for the acetylation of anilines and is optimized for halogenated aniline hydrochlorides.[1][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| Acetic anhydride | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | Acylating agent. Handle in a fume hood. |
| Sodium acetate, anhydrous | ≥99% | e.g., Fisher Scientific | Acts as a base to deprotonate the aniline hydrochloride and neutralize the generated acid. |
| Deionized water | High Purity | - | Used as the primary solvent. |
| Ethanol, 95% | Reagent Grade | e.g., Fisher Scientific | Recrystallization solvent. |
| Hydrochloric acid, concentrated (optional) | ACS Reagent Grade | e.g., VWR | May be needed to ensure complete dissolution of the free base form of the aniline if starting from it. |
| Celite® (optional) | - | e.g., Sigma-Aldrich | Filter aid for hot filtration if needed. |
Equipment
-
Erlenmeyer flask (125 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)
Step-by-Step Procedure
-
Dissolution of the Aniline Salt: In a 125 mL Erlenmeyer flask, dissolve 1.0 g of this compound in 30 mL of deionized water. Stir until all the solid has dissolved. The hydrochloride salt should be fully soluble in water.
-
Preparation of the Acylating Agent and Base: In a separate beaker, measure out 1.2 equivalents of acetic anhydride. In another beaker, prepare a solution of 1.5 equivalents of sodium acetate in 10 mL of deionized water.
-
Acylation Reaction: To the stirred aqueous solution of this compound, add the measured acetic anhydride in one portion.
-
Immediate Addition of Base: Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.[1][3] A white precipitate of the N-acetylated product should form rapidly.[1][3]
-
Reaction Completion and Isolation: Continue stirring the mixture in an ice bath for 30 minutes to ensure complete precipitation.[3]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (10 mL each) to remove any remaining salts and impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is obtained.
Purification
The crude N-(3-bromo-5-fluorophenyl)acetamide can be purified by recrystallization.
-
Solvent Selection: Ethanol (95%) or an ethanol-water mixture is a suitable solvent for recrystallization.[3]
-
Recrystallization Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the mixture can be hot-filtered through a fluted filter paper or a pad of Celite®.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
-
Characterization: Determine the melting point of the purified product and, if desired, further characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizing the Workflow
The following diagram illustrates the key steps of the N-acylation protocol.
Caption: Experimental workflow for the N-acylation of this compound.
Mechanism and Scientific Rationale
The N-acylation of an aniline is a classic example of nucleophilic acyl substitution.[4]
-
Role of the Hydrochloride Salt: Starting with the hydrochloride salt of 3-Bromo-5-fluoroaniline ensures its solubility in the aqueous reaction medium.
-
The Nucleophile: Although the aniline is protonated as the hydrochloride salt, a small equilibrium concentration of the free aniline exists. The free aniline is the active nucleophile in the reaction.[5]
-
The Electrophile: Acetic anhydride serves as the electrophile. The carbonyl carbons of the anhydride are electron-deficient and thus susceptible to nucleophilic attack.
-
The Role of Sodium Acetate: Sodium acetate is a crucial component of this reaction. It acts as a base to neutralize the hydrochloric acid present from the starting material and the acetic acid generated as a byproduct of the reaction. This shifts the equilibrium towards the formation of the free aniline, increasing its concentration and thereby the reaction rate.
-
The Reaction: The lone pair of electrons on the nitrogen atom of the free 3-Bromo-5-fluoroaniline attacks one of the carbonyl carbons of acetic anhydride.[5] This is followed by the collapse of the tetrahedral intermediate and the expulsion of acetate as a leaving group. A final deprotonation step by a base (water or acetate) yields the stable amide product.[5]
The following diagram illustrates the reaction mechanism:
Caption: Mechanism of N-acylation of 3-Bromo-5-fluoroaniline with acetic anhydride.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive acylating agent (hydrolyzed acetic anhydride).2. Insufficient base.3. Starting material is not the hydrochloride salt and did not dissolve. | 1. Use fresh acetic anhydride.2. Ensure the correct stoichiometry of sodium acetate is used.3. If starting from the free base, add a stoichiometric amount of concentrated HCl to form the soluble hydrochloride salt in situ before proceeding.[1] |
| Product is Oily or Gummy | 1. Impurities in the starting material.2. Incomplete reaction.3. Presence of di-acylated product (less common with anilines). | 1. Purify the starting material if necessary.2. Allow the reaction to stir for a longer period in the ice bath.3. Vigorously triturate the oily product with cold water or hexane to induce solidification. Recrystallization is highly recommended. |
| Low Yield After Recrystallization | 1. Using too much recrystallization solvent.2. Cooling the solution too quickly. | 1. Use the minimum amount of hot solvent required to dissolve the crude product.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Colored Product | Presence of oxidized impurities from the aniline starting material. | During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot filtration to remove the colored impurities. |
Safety Precautions
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][8][9]
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts with water to form acetic acid. Handle it with extreme care in a fume hood, and avoid contact with skin and eyes.
-
General Handling: Avoid inhalation of dust and vapors. Wash hands thoroughly after handling.[7] Dispose of all chemical waste according to institutional and local regulations.
References
-
Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Trent Selby. (2021, April 13). acetylation aniline [Video]. YouTube. [Link]
-
Pearson Education. (n.d.). Acylation of Aniline. Retrieved from [Link]
-
Gowda, B. T., et al. (2008). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2187. [Link]
-
Sarah Bartlett. (2020, September 10). Acetylation of aniline [Video]. YouTube. [Link]
-
Vibzz Lab. (2020, March 6). Acetanilide (N-phenylacetamide) Preparation NCERT guide [Video]. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-fluoroaniline
Introduction: The Strategic Importance of the 3-Amino-5-fluorophenyl Scaffold
In the landscape of modern drug discovery and materials science, the 3-amino-5-fluorophenyl moiety represents a cornerstone structural motif. The strategic placement of the fluorine atom and the amino group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules, making derivatives of 3-bromo-5-fluoroaniline highly sought-after building blocks. The presence of fluorine can enhance binding affinity to target proteins, improve bioavailability, and increase metabolic stability, all desirable characteristics in pharmaceutical candidates[1]. The amino group provides a versatile handle for further functionalization, allowing for the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of these valuable compounds, offering a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity[2][3][4]. This guide provides detailed application notes and field-proven protocols for the four major classes of palladium-catalyzed cross-coupling reactions of 3-bromo-5-fluoroaniline: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings. Each section is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for the choice of catalysts, ligands, and reaction conditions, empowering researchers to adapt and troubleshoot these powerful transformations.
PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl structures due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents[5][6][7]. In the context of 3-bromo-5-fluoroaniline, this reaction provides a direct route to 3-amino-5-fluorobiphenyl derivatives, which are key intermediates in the synthesis of various biologically active compounds.
Mechanistic Rationale: The Role of the Palladium Catalyst and Base
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination[8]. The choice of palladium source, ligand, and base is critical for an efficient reaction, especially with an electron-deficient substrate like 3-bromo-5-fluoroaniline. The electron-withdrawing nature of the fluorine atom can make the C-Br bond more susceptible to oxidative addition. However, the amino group can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, the selection of a bulky, electron-rich phosphine ligand is often crucial to promote the desired reactivity and prevent catalyst deactivation. The base plays a pivotal role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Fluoro-5-(4-methoxyphenyl)aniline
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-5-fluoroaniline | 134168-97-1 | 190.01 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-5-fluoroaniline (190 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Expected Results:
The Suzuki-Miyaura coupling of 3-bromo-5-fluoroaniline with various arylboronic acids generally proceeds in good to excellent yields (70-95%), depending on the electronic and steric nature of the boronic acid.
PART 2: Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has emerged as a powerful and general method for the synthesis of arylamines from aryl halides and primary or secondary amines[9]. This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl derivatives of 3-bromo-5-fluoroaniline, which are prevalent in many pharmaceutical agents.
Mechanistic Rationale: The Importance of Ligand Design
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst[10]. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the challenging reductive elimination steps, especially when coupling with electron-deficient anilines.
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.
Experimental Protocol: Synthesis of N-Morpholino-3-fluoro-5-bromoaniline
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides with cyclic secondary amines[2][11].
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-5-fluoroaniline | 134168-97-1 | 190.01 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 564483-18-7 | 476.61 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add 3-bromo-5-fluoroaniline (190 mg, 1.0 mmol) and toluene (5 mL).
-
Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Expected Results:
The Buchwald-Hartwig amination of 3-bromo-5-fluoroaniline with various amines typically provides good to high yields, though reaction conditions may need to be optimized for less reactive or sterically hindered amines.
PART 3: Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst[12]. This reaction is instrumental in the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.
Mechanistic Rationale: The Dual Catalytic System
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. The choice of base is important to deprotonate the terminal alkyne.
Diagram: Simplified Sonogashira Catalytic Cycle
Caption: A simplified representation of the dual catalytic cycles in the Sonogashira coupling.
Experimental Protocol: Synthesis of 3-Fluoro-5-(phenylethynyl)aniline
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl bromides[13][14].
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-5-fluoroaniline | 134168-97-1 | 190.01 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | 13965-03-2 | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
To a Schlenk flask, add 3-bromo-5-fluoroaniline (190 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol).
-
Add phenylacetylene (121 µL, 1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Expected Results:
Sonogashira couplings of 3-bromo-5-fluoroaniline generally proceed smoothly at room temperature to give the desired alkynyl aniline in good yields.
PART 4: Negishi Coupling: Versatile C-C Bond Formation
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex[15]. It is a highly versatile C-C bond-forming reaction due to the high reactivity and functional group tolerance of organozinc reagents.
Mechanistic Rationale: The Role of the Organozinc Reagent
The catalytic cycle of the Negishi coupling is similar to that of the Suzuki coupling, with the key difference being the use of an organozinc reagent in the transmetalation step[8]. Organozinc reagents are generally more reactive than organoboron compounds, which can allow for milder reaction conditions and the coupling of more challenging substrates.
Diagram: Key Steps in the Negishi Coupling
Caption: The three key steps in the palladium-catalyzed Negishi cross-coupling.
Experimental Protocol: Synthesis of 3-Fluoro-5-phenylaniline
This protocol is based on general procedures for the Negishi coupling of aryl bromides.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-5-fluoroaniline | 134168-97-1 | 190.01 | 1.0 | 1.0 |
| Phenylzinc Chloride (0.5 M in THF) | 1122-02-7 | 178.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under argon, add 3-bromo-5-fluoroaniline (190 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add anhydrous THF (5 mL).
-
Add the solution of phenylzinc chloride (2.4 mL of a 0.5 M solution in THF, 1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at 50 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Expected Results:
The Negishi coupling offers a reliable method for the synthesis of 3,5-disubstituted anilines with good yields, often under milder conditions than other cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions of 3-bromo-5-fluoroaniline are indispensable tools for the synthesis of a wide array of valuable compounds in the pharmaceutical and materials science industries. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings each offer unique advantages and can be tailored to specific synthetic needs. A thorough understanding of the reaction mechanisms and the role of each component is crucial for successful and reproducible results. The protocols provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block.
References
-
Cholera, A. Y., & Ladva, K. D. (2015). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 7(10), 223-229. [Link]
-
Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 7(23), 3866-3914. [Link]
-
Jiang, H., Liu, B., Li, Y., Wang, A., & Huang, H. (2011). Synthesis of amides via palladium-catalyzed amidation of aryl halides. Organic letters, 13(5), 1028–1031. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Syntheses. [Link]
-
PubMed. (2011). Synthesis of amides via palladium-catalyzed amidation of aryl halides. PubMed. [Link]
-
ACS Publications. (2016). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]
-
PubMed Central. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PubMed Central. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR Spectroscopic Data for 3. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Semantic Scholar. (2016). Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]
-
Arkivoc. (2018). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2018(5), 133-145. [Link]
-
ResearchGate. (n.d.). Mechanistic considerations for transmetalation at nickel(II) and palladium(II) complexes: towards improved catalysis. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: Aerobic oxidative C-H/N-H annulation of arylhydrazines with internal alkynes for the synthesis of 1,2,3-trisubstituted indoles. The Royal Society of Chemistry. [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical perspective on the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]
-
University of St Andrews. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of St Andrews. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. [Link]
-
CNR-IRIS. (2022). NMR Characterization of Lignans. CNR-IRIS. [Link]
-
ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. ResearchGate. [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. nobelprize.org [nobelprize.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: A Versatile Synthetic Route to Substituted Quinazolines from 3-Bromo-5-fluoroaniline HCl
Introduction: The Enduring Significance of the Quinazoline Scaffold
The quinazoline nucleus, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone of modern medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[2][3][4][5] This wide-ranging biological significance has established the quinazoline scaffold as a "privileged structure" in drug discovery, driving continuous innovation in synthetic methodologies for its assembly and diversification.[5][6]
This application note provides a detailed, field-proven protocol for the synthesis of substituted quinazolines, commencing from the readily available starting material, 3-Bromo-5-fluoroaniline HCl. The outlined synthetic strategy is designed for robustness and adaptability, allowing researchers to generate a diverse library of quinazoline derivatives for screening and lead optimization.
Synthetic Strategy: A Multi-step Approach to the Quinazoline Core
Our synthetic approach is a multi-step sequence designed to construct the quinazoline core with strategic placement of substituents for further diversification. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow from 3-Bromo-5-fluoroaniline HCl to substituted quinazolines.
The synthesis commences with the N-formylation of 3-Bromo-5-fluoroaniline. The resulting formamide then undergoes a directed ortho-lithiation followed by quenching with an electrophile to introduce a carbonyl group, which is a key precursor for the quinazoline ring. Finally, a condensation reaction with a primary amine followed by an oxidative cyclization yields the desired substituted quinazoline. This strategy allows for the introduction of diversity at two key positions of the quinazoline scaffold.
Experimental Protocols
Materials and Instrumentation:
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectrometry data should be obtained using an electrospray ionization (ESI) source.
PART 1: Synthesis of N-(3-bromo-5-fluorophenyl)formamide
This initial step protects the aniline and directs the subsequent ortho-metalation.
Protocol:
-
To a stirred solution of 3-Bromo-5-fluoroaniline HCl (1.0 eq) in formic acid (5.0 eq), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford N-(3-bromo-5-fluorophenyl)formamide as a white solid.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 3-Bromo-5-fluoroaniline HCl | 226.46 | 1.0 | 10.0 g |
| Formic Acid | 46.03 | 5.0 | 10.2 mL |
| Acetic Anhydride | 102.09 | 1.2 | 5.9 mL |
Expected Yield: 90-95% Characterization: ¹H NMR, ¹³C NMR, MS
PART 2: Synthesis of 2-Amino-4-bromo-6-fluorobenzaldehyde
This step introduces the aldehyde functionality required for the subsequent cyclization.
Protocol:
-
Dissolve N-(3-bromo-5-fluorophenyl)formamide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C and add s-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise and stir for an additional 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
To the crude product, add a mixture of concentrated HCl and ethanol (1:1) and heat at reflux for 4 hours to hydrolyze the formyl group.
-
Cool the mixture, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield 2-Amino-4-bromo-6-fluorobenzaldehyde.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| N-(3-bromo-5-fluorophenyl)formamide | 218.02 | 1.0 | 5.0 g |
| s-BuLi (1.4 M in cyclohexane) | 64.06 | 2.2 | 35.0 mL |
| Anhydrous DMF | 73.09 | 3.0 | 5.0 mL |
Expected Yield: 50-60% Characterization: ¹H NMR, ¹³C NMR, MS
PART 3: Synthesis of Substituted Quinazolines
This final step involves a copper-catalyzed domino reaction to construct the quinazoline ring.[7] This method is advantageous due to its operational simplicity and the use of an inexpensive catalyst.[7]
Figure 2: Key components and conditions for the final quinazoline synthesis.
Protocol:
-
To a sealable reaction tube, add 2-Amino-4-bromo-6-fluorobenzaldehyde (1.0 eq), the desired primary amine (1.2 eq), amidine hydrochloride (1.5 eq), CuBr (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Seal the tube and heat the mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted quinazoline.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 2-Amino-4-bromo-6-fluorobenzaldehyde | 218.02 | 1.0 | 1.0 g |
| Benzylamine (example amine) | 107.15 | 1.2 | 0.6 mL |
| Acetamidine hydrochloride (example) | 94.54 | 1.5 | 0.65 g |
| CuBr | 143.45 | 0.1 | 66 mg |
| K₂CO₃ | 138.21 | 2.0 | 1.27 g |
Expected Yield: 60-80% (Varies with the amine and amidine used) Characterization: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)
Mechanism and Rationale
The final copper-catalyzed step is a domino reaction that proceeds through several key transformations. The reaction is believed to initiate with the condensation of the aldehyde and the primary amine to form an imine intermediate. This is followed by a copper-catalyzed intramolecular C-N bond formation. Subsequent reaction with the amidine and an oxidative aromatization step leads to the final quinazoline product. The use of a copper catalyst is crucial for facilitating the C-N bond-forming steps under relatively mild conditions.
Safety and Handling
-
3-Bromo-5-fluoroaniline HCl is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[8][9][10] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
s-BuLi is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This application note details a robust and versatile synthetic route for the preparation of substituted quinazolines from 3-Bromo-5-fluoroaniline HCl. The methodology provides a clear pathway for accessing a wide range of quinazoline derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols are designed to be reproducible and scalable, providing a solid foundation for further research and development in this important area of heterocyclic chemistry.
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(5), 1144.
-
MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
- Kaur, R., et al. (2017). Biologically active quinoline and quinazoline alkaloids part I. Fitoterapia, 116, 1-28.
-
PubChem. (n.d.). 3-Bromo-5-fluoroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic routes to quinazolinones. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Recent advances in the biological activity of quinazoline. Retrieved from [Link]
-
PubMed. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 9‐Methyl‐11H‐pyrido[2,1‐b]quinazolin‐11‐one Using the Ullmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted quinazolines. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. Retrieved from [Link]
-
e-Publications@Marquette. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved from [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Bromo-2-chloro-5-fluoroaniline. Retrieved from [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Regioselective Reactions of 3-Bromo-5-fluoroaniline Hydrochloride
Abstract
This technical guide provides a comprehensive exploration of the regioselective reactions of 3-Bromo-5-fluoroaniline hydrochloride, a critical building block in modern synthetic chemistry. This document is designed for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding and field-proven experimental protocols. We will dissect the electronic landscape of the molecule to rationalize the observed regioselectivity and provide detailed, step-by-step methodologies for key transformations, including Sandmeyer reactions at the amine, and palladium-catalyzed cross-coupling reactions at the C-Br bond. The causality behind experimental choices, safety considerations, and data interpretation are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of 3-Bromo-5-fluoroaniline
3-Bromo-5-fluoroaniline is a highly valuable, trifunctional synthetic intermediate. Its utility stems from the orthogonal reactivity of its three key functional groups: the nucleophilic and diazotizable amino group, the reactive carbon-bromine bond amenable to cross-coupling, and the more robust carbon-fluorine bond. The incorporation of fluorine is a cornerstone of modern medicinal chemistry, as it can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2][3] The bromine atom serves as a versatile synthetic handle, primarily for the strategic introduction of carbon-carbon and carbon-heteroatom bonds.
The compound is frequently supplied and utilized as its hydrochloride salt (3-Bromo-5-fluoroaniline HCl).[4] This salt form enhances the compound's shelf-life and stability by preventing aerial oxidation of the amine.[5] Furthermore, the anilinium salt is often the direct substrate for reactions initiated in acidic media, such as diazotization.[6] Understanding the interplay between these functional groups is paramount to designing successful and highly regioselective synthetic strategies.
The Foundation of Regioselectivity: Electronic and Steric Effects
The outcome of any reaction on the 3-bromo-5-fluoroaniline scaffold is dictated by the combined electronic directing effects of its substituents. A clear understanding of these principles is essential for predicting and controlling reactivity.
-
Amino Group (-NH₂): In its free base form, the amino group is a powerful activating group and a strong ortho, para-director for electrophilic aromatic substitution (EAS).[7][8] This is due to the donation of its lone pair of electrons into the π-system of the ring via resonance.
-
Anilinium Group (-NH₃⁺): Under acidic conditions, the amino group is protonated to form the anilinium ion. This reverses its electronic character entirely, making it a potent deactivating group and a meta-director due to the strong inductive electron withdrawal of the positive charge.[9]
-
Halogens (-Br, -F): Both bromine and fluorine are deactivating groups overall due to their strong inductive electron-withdrawing effect. However, they possess electron lone pairs that can be donated via resonance, making them ortho, para-directors.[9] This dual nature is a key feature of halogen substituents in EAS.
These competing effects create a nuanced reactivity map on the aromatic ring, which can be strategically exploited.
Caption: Directing effects for electrophilic substitution.
Application & Protocol: Reactions at the Amino Group
Diazotization and Sandmeyer Reactions
The transformation of the amino group into a diazonium salt is one of the most powerful and versatile reactions for substituted anilines. The resulting diazonium group (-N₂⁺) is an exceptional leaving group (releasing N₂ gas) and can be displaced by a wide variety of nucleophiles in Sandmeyer or related reactions.[10][11][12][13]
Causality: The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid (like HCl). The aniline hydrochloride substrate is already in the required acidic medium. The reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures.[14] Copper(I) salts are used catalytically to facilitate the single-electron transfer mechanism required for the substitution.[12]
Caption: Workflow for the Sandmeyer Reaction.
Protocol 1: Synthesis of 1-Bromo-3-chloro-5-fluorobenzene via Sandmeyer Reaction
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Chloride (CuCl) (1.2 eq)
-
Deionized Water
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Aniline Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Stir to form a slurry.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Maintain this temperature for the next steps.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline slurry via the dropping funnel. The rate of addition must be controlled to keep the internal temperature below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns black).
-
Preparation of Catalyst: In a separate beaker, dissolve Copper(I) Chloride (1.2 eq) in concentrated HCl.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the product with dichloromethane or diethyl ether (3x).
-
Neutralization: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (caution: potential gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1-bromo-3-chloro-5-fluorobenzene can be purified by flash column chromatography or distillation.
| Reagent | Product Functional Group | Reaction Name |
| CuCl / HCl | -Cl | Sandmeyer |
| CuBr / HBr | -Br | Sandmeyer |
| CuCN / KCN | -CN | Sandmeyer |
| KI | -I | Iododediazoniation |
| H₂O / H₂SO₄ | -OH | Hydroxydediazoniation |
Application & Protocol: Reactions at the C-Br Bond
The carbon-bromine bond is the preferred site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine bond. This differential reactivity allows for exquisite regioselectivity.[15]
Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[16] It involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[17] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[16]
Causality: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species. This is the rate-limiting and selectivity-determining step. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base) and finishes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Suzuki Coupling of 3-Bromo-5-fluoroaniline with Phenylboronic Acid
Materials:
-
3-Bromo-5-fluoroaniline (1.0 eq, free base)
-
Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl Acetate
-
Brine
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 3-bromo-5-fluoroaniline (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 5-fluoro-[1,1'-biphenyl]-3-amine by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a vast range of amines.[18][19] This reaction has largely replaced harsher classical methods for N-arylation.
Causality: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[19] However, it typically requires a strong, non-nucleophilic base (like sodium tert-butoxide) to deprotonate the amine, and specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands are crucial as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition.
Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-5-fluoroaniline with Morpholine
Materials:
-
3-Bromo-5-fluoroaniline (1.0 eq, free base)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 eq)
-
XPhos (or similar ligand) (0.02-0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Ethyl Acetate
-
Brine
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox (if used), add 3-bromo-5-fluoroaniline, and the anhydrous solvent (e.g., toluene).
-
Amine Addition: Add morpholine via syringe.
-
Heating: Seal the flask and heat the mixture to 90-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 4-(3-amino-5-fluorophenyl)morpholine by flash column chromatography.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Often PPh₃, dppf | Bulky phosphines (XPhos, SPhos) |
| Base | Weak inorganic (K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (NaOtBu) |
| Solvent | Protic/Aprotic mixtures (Dioxane/H₂O) | Anhydrous Aprotic (Toluene, Dioxane) |
Safety and Handling
3-Bromo-5-fluoroaniline and its hydrochloride salt must be handled with appropriate care.
-
Hazards: The compound is harmful or toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[20][21][22] It may also cause respiratory irritation.[21][22]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Many reagents used in the described protocols are also hazardous (e.g., strong acids, bases, palladium catalysts, organic solvents). Researchers must consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for each experimental procedure.
Conclusion
This compound is a strategically designed building block that offers chemists multiple avenues for regioselective functionalization. By leveraging the inherent electronic properties of the aniline and the differential reactivity of its halogen substituents, one can precisely control reaction outcomes. The diazotization of the amino group provides access to a host of substituted fluorinated aromatics, while palladium-catalyzed cross-coupling at the C-Br bond enables the construction of complex molecular architectures. The protocols detailed herein serve as a validated starting point for researchers aiming to incorporate this versatile intermediate into their synthetic programs in drug discovery and materials science.
References
-
PubChem. (n.d.). 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
-
Chalmers University of Technology. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]
-
YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Chad's Prep. Retrieved from [Link]
-
ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. Retrieved from [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Organic Chemistry Tutor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Retrieved from [Link]
-
ResearchGate. (2025). Solid-state oxidation of aniline hydrochloride with various oxidants. Retrieved from [Link]
-
PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Retrieved from [Link]
-
ResearchGate. (2025). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3- Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][10][14][20] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline ((A), discovery (blue) and first process (red) routes) and from compound 65 (B). Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anilinium chloride - Wikipedia [en.wikipedia.org]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 10. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. byjus.com [byjus.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 3-Bromo-5-fluoroaniline Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-fluoroaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving experimental challenges.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary challenge lies in the regioselective bromination of the 3-fluoroaniline starting material. The directing effects of the amino (-NH₂) and fluoro (-F) groups on the aromatic ring can lead to the formation of multiple isomers, making the isolation of the desired 3-bromo-5-fluoro isomer difficult.
This guide will explore two primary synthetic strategies to overcome these challenges:
-
Direct Bromination of 3-Fluoroaniline: This approach involves the direct electrophilic aromatic substitution of 3-fluoroaniline. Controlling the regioselectivity is the critical factor for success.
-
Multi-step Synthesis via Rearrangement Reactions: Alternative routes, such as those involving the Curtius or Hofmann rearrangement, can offer better control over the final substitution pattern.
The final step involves the formation of the hydrochloride salt, which is crucial for improving the stability and handling of the final product.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis of this compound.
Direct Bromination of 3-Fluoroaniline
Question 1: My bromination of 3-fluoroaniline results in a mixture of isomers with a low yield of the desired 3-bromo-5-fluoroaniline. How can I improve the regioselectivity?
Answer:
This is the most common challenge in this synthesis. The amino group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In 3-fluoroaniline, the positions ortho and para to the amino group (positions 2, 4, and 6) are highly activated, leading to the formation of 2-bromo, 4-bromo, and 6-bromo-3-fluoroaniline as major byproducts.
Troubleshooting Strategies:
-
Protect the Amino Group: The strong activating and directing effect of the amino group can be temporarily masked by converting it into an amide (e.g., an acetamide). The acetyl group is less activating and sterically bulkier, which can influence the position of bromination. After bromination, the protecting group can be removed by hydrolysis.
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.
-
N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to bromine (Br₂) and can offer better selectivity. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile at low temperatures.
-
Copper(II) Bromide (CuBr₂): CuBr₂ can be used as both a bromine source and a catalyst. It has been shown to favor para-bromination in many anilines, which in the case of 3-fluoroaniline would lead to the 4-bromo and 6-bromo isomers.[1] Therefore, this reagent may not be ideal for obtaining the 3-bromo isomer.
-
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the bromination reaction. Non-polar solvents may favor different isomer distributions compared to polar solvents. It is recommended to screen different solvents to optimize the reaction.
-
Temperature Control: Running the reaction at low temperatures (e.g., 0°C to -20°C) can help to control the reaction rate and improve selectivity by favoring the kinetically controlled product.
Question 2: I am observing the formation of di-brominated and poly-brominated byproducts. How can I prevent this?
Answer:
The high activation of the aniline ring makes it susceptible to multiple brominations.
Troubleshooting Strategies:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS). Adding the brominating agent slowly and in portions can help to maintain a low concentration of the electrophile and minimize over-bromination.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Protection of the Amino Group: As mentioned previously, protecting the amino group as an amide reduces its activating effect and can significantly decrease the formation of poly-brominated products.
Alternative Synthetic Routes
Question 3: Direct bromination is not providing the desired isomer in sufficient yield. What are some alternative synthetic strategies?
Answer:
When direct bromination fails to provide the desired regioselectivity, it is often more efficient to employ a synthetic route that builds the desired substitution pattern from a different starting material.
Recommended Alternative Routes:
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom.
-
Start with 3-bromo-5-fluorobenzoic acid.
-
Convert the carboxylic acid to an amide (3-bromo-5-fluorobenzamide) using thionyl chloride followed by ammonia.
-
Subject the amide to the Hofmann rearrangement conditions (e.g., bromine and sodium hydroxide) to yield 3-bromo-5-fluoroaniline.[2]
-
-
Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.
-
Begin with 3-bromo-5-fluorobenzoic acid.
-
Convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride.
-
React the acyl chloride with sodium azide to form the acyl azide.
-
The acyl azide can then be rearranged to the isocyanate upon heating, followed by hydrolysis to give 3-bromo-5-fluoroaniline.[3][4][5]
-
These multi-step syntheses offer the advantage of unambiguous regiochemistry, as the substitution pattern is established early in the synthetic sequence.
DOT Script for Hofmann Rearrangement Workflow:
Caption: Hofmann Rearrangement workflow for 3-Bromo-5-fluoroaniline synthesis.
DOT Script for Curtius Rearrangement Workflow:
Caption: Curtius Rearrangement workflow for 3-Bromo-5-fluoroaniline synthesis.
Purification and Isolation
Question 4: How can I effectively purify 3-bromo-5-fluoroaniline from its isomers and other impurities?
Answer:
The purification of 3-bromo-5-fluoroaniline from its isomers can be challenging due to their similar physical properties.
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating isomeric mixtures. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Monitor the separation using TLC to identify the optimal solvent mixture that provides the best separation between the desired product and the impurities.
-
Fractional Crystallization: If the product is a solid, fractional crystallization can be an effective purification technique. This method relies on the slight differences in solubility of the isomers in a particular solvent. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly. The least soluble isomer will crystallize out first. This process may need to be repeated several times to achieve high purity.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed. This technique offers excellent separation capabilities but is generally more expensive and time-consuming for large-scale purifications.
Hydrochloride Salt Formation
Question 5: I am having trouble forming the hydrochloride salt of 3-bromo-5-fluoroaniline, or the salt is not stable. What should I do?
Answer:
The formation of the hydrochloride salt is typically achieved by treating a solution of the free aniline with hydrochloric acid.
Troubleshooting Strategies:
-
Anhydrous Conditions: It is crucial to use anhydrous solvents (e.g., diethyl ether, isopropanol, or ethyl acetate) and anhydrous HCl (either as a gas or a solution in an anhydrous solvent). The presence of water can interfere with the salt formation and lead to a gummy or oily product instead of a crystalline solid.
-
Solvent Choice: The choice of solvent is important. The hydrochloride salt should be insoluble in the chosen solvent to allow for its precipitation and isolation by filtration.
-
Stoichiometry of HCl: Use a slight excess of HCl (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the aniline to its salt.
-
Temperature: The salt precipitation can often be induced by cooling the reaction mixture.
-
Stability: If the salt is unstable, it could be due to residual acid or solvent. Ensure the isolated salt is thoroughly washed with a suitable anhydrous solvent and dried under vacuum to remove any volatile impurities. Store the final product in a tightly sealed container in a cool, dry place.
III. Frequently Asked Questions (FAQs)
Q1: What is the main advantage of converting 3-bromo-5-fluoroaniline to its hydrochloride salt?
A1: The hydrochloride salt of an aniline is generally more stable, less volatile, and easier to handle than the free base. Aniline and its derivatives can be sensitive to air and light, leading to discoloration and degradation over time. The salt form mitigates these issues, making it more suitable for storage and downstream applications.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring and qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and final product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the desired product and identification of isomeric impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Anilines: Aniline and its derivatives are toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Brominating Agents: Bromine and NBS are corrosive and toxic. Handle them with care in a fume hood.
-
Solvents: Many organic solvents are flammable and have associated health risks. Avoid open flames and ensure proper ventilation.
-
Acyl Azides (in Curtius Rearrangement): Acyl azides can be explosive, especially when heated. Handle them with extreme caution and behind a blast shield.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
IV. Summary of Key Recommendations for Yield Improvement
| Challenge | Recommendation | Rationale |
| Low Regioselectivity in Bromination | Protect the amino group as an amide before bromination. | Reduces the activating effect of the amino group and provides steric hindrance, influencing the position of bromination. |
| Formation of Poly-brominated Products | Use a stoichiometric amount of a mild brominating agent like NBS and monitor the reaction closely. | Prevents over-reaction and the formation of unwanted byproducts. |
| Difficulty in Isolating the Desired Isomer | Employ multi-step synthetic routes like the Hofmann or Curtius rearrangement. | Provides unambiguous control over the regiochemistry of the final product. |
| Inefficient Purification | Utilize silica gel column chromatography with a carefully optimized solvent system. | Allows for the effective separation of isomers with similar physical properties. |
| Poor Hydrochloride Salt Formation | Ensure strictly anhydrous conditions during the salt formation step. | Prevents the formation of oily or gummy products and promotes the crystallization of the desired salt. |
By systematically addressing these common issues, researchers can significantly improve the yield and purity of this compound, leading to more reliable and reproducible synthetic outcomes.
V. References
-
CN102993022A - Preparation method of bromoaniline - Google Patents. Available at:
-
Hofmann rearrangement - Wikipedia. Available at: [Link]
-
Curtius Rearrangement - Organic Chemistry Portal. Available at: [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at: [Link]
-
US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents. Available at:
Sources
- 1. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Diazotization of 3-Bromo-5-fluoroaniline
Introduction: Navigating the Challenges of Diazotizing Electron-Deficient Anilines
The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, providing access to versatile diazonium salt intermediates.[1][2] These salts are precursors for a vast array of functional groups via reactions like the Sandmeyer, Schiemann, and azo coupling.[1][3][4] However, the successful diazotization of anilines substituted with electron-withdrawing groups, such as 3-Bromo-5-fluoroaniline, presents significant challenges. The reduced basicity of the amino group slows the desired reaction with the nitrosating agent, allowing competing side reactions to diminish yield and complicate purification.
This guide provides a troubleshooting framework for researchers, scientists, and drug development professionals encountering issues with the diazotization of 3-Bromo-5-fluoroaniline. It is structured in a question-and-answer format to directly address common experimental failures and provides detailed, field-proven protocols to mitigate them.
Core Principles: The Mechanism and Its Critical Parameters
Understanding the fundamental mechanism is key to troubleshooting. The reaction proceeds via the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid.[4][5] Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent.[6]
Caption: Core mechanism of aniline diazotization.
Success hinges on controlling the kinetics to favor this pathway over potential side reactions. The three most critical parameters are:
-
Temperature: Diazonium salts are thermally unstable.[7]
-
Acidity: The reaction requires sufficient acid to generate the nitrosonium ion and to protonate the starting aniline, preventing unwanted side reactions.[3]
-
Stoichiometry & Addition Rate: The concentration and rate of addition of sodium nitrite must be carefully controlled.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish, and testing indicates incomplete conversion of the starting aniline. Why?
Probable Cause: 3-Bromo-5-fluoroaniline is a weakly basic amine due to the strong electron-withdrawing inductive effects of the bromine and fluorine atoms. This reduces the nucleophilicity of the amino group, slowing its attack on the nitrosonium ion. Furthermore, the aniline salt may have limited solubility in the acidic medium, reducing its availability for reaction.
Troubleshooting & Optimization:
-
Ensure Complete Dissolution: The aniline must be fully converted to its salt and dissolved before cooling and adding the nitrite solution. Gentle warming of the aniline in the acid may be necessary before cooling the solution to 0 °C. Ensure sufficient acid is used to form the soluble salt.[7]
-
Choice of Acid: While hydrochloric acid is common, using a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid (HBF₄) can sometimes improve results by preventing the formation of chloro- side products.
-
Slow Nitrite Addition: Add the aqueous solution of sodium nitrite dropwise, ensuring each drop reacts before the next is added. This maintains a low concentration of nitrous acid and prevents localized heating.
Q2: The reaction mixture turned dark brown or black, and I observed gas evolution. What went wrong?
Probable Cause: This is a classic sign of diazonium salt decomposition. The C-N bond is labile, and at temperatures above 5-10 °C, the diazonium group can be displaced by water, leading to the formation of the corresponding phenol (3-Bromo-5-fluorophenol) and evolution of nitrogen gas.[8] The phenol can undergo further oxidation and polymerization, leading to the dark, tarry appearance.
Troubleshooting & Optimization:
-
Aggressive Temperature Control: The reaction must be maintained strictly between 0 and 5 °C.[4][9] Use an ice-salt bath for more effective cooling. Monitor the internal reaction temperature with a low-temperature thermometer; do not rely on the bath temperature.
-
Pre-cool All Reagents: Ensure the aniline-acid solution and the sodium nitrite solution are thoroughly chilled to 0-5 °C before mixing.
-
Controlled Addition: The addition of the sodium nitrite solution should be slow and controlled to prevent any exothermic spikes.
Q3: I isolated a significant amount of a colored, insoluble precipitate along with my desired product. What is this impurity?
Probable Cause: You are likely observing the formation of an azo dye or a triazene. These side reactions occur when the newly formed, electrophilic diazonium salt reacts with a nucleophile other than the intended reagent.
-
Azo Coupling: The diazonium salt reacts with unreacted, unprotonated 3-Bromo-5-fluoroaniline. The free amine acts as a coupling agent.[10] This is a significant issue if the acidity of the reaction medium is too low, leaving a substantial concentration of the free amine.[3]
-
Triazene Formation: The diazonium salt couples with the nitrogen atom of the free amine instead of the aromatic ring, forming a diazoamino compound (a triazene).[11][12] This is also favored by insufficient acidity.
Caption: Major side reaction pathways in diazotization.
Troubleshooting & Optimization:
-
Maintain High Acidity: Use a sufficient excess of strong mineral acid (typically 2.5-3.0 equivalents relative to the aniline). This ensures that the starting aniline is fully protonated to Ar-NH₃⁺, rendering it non-nucleophilic and preventing it from reacting with the diazonium salt.
-
Reverse Addition: In some cases, adding the aniline salt solution to the cold sodium nitrite/acid solution can be beneficial, ensuring that the diazonium salt is formed in the presence of minimal free aniline.
Summary of Troubleshooting Strategies
| Observed Problem | Probable Cause(s) | Recommended Actions |
| Incomplete Reaction | Low nucleophilicity of aniline; Poor solubility of aniline salt. | Ensure complete dissolution of aniline salt before cooling. Use a slight excess of sodium nitrite (1.05-1.1 eq). |
| Dark Brown/Black Color | Decomposition of diazonium salt to phenol. | Maintain internal reaction temperature strictly at 0-5 °C using an ice-salt bath. Pre-cool all solutions. |
| **Gas Evolution (N₂) ** | Thermal decomposition of the diazonium salt. | Immediately check and lower the internal reaction temperature. Ensure slow, controlled addition of nitrite. |
| Colored Precipitate | Azo coupling or triazene formation. | Increase the equivalents of acid used (2.5-3.0 eq) to fully protonate the starting aniline. |
Optimized Protocol for Diazotization of 3-Bromo-5-fluoroaniline
This protocol is designed to minimize the side reactions discussed above.
Reagents:
-
3-Bromo-5-fluoroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (~37%, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Aniline Salt Solution:
-
In a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer, combine 3-Bromo-5-fluoroaniline (1.0 eq) and deionized water (approx. 5-10 mL per gram of aniline).
-
With stirring, slowly add concentrated hydrochloric acid (3.0 eq). The mixture may warm up. Stir until all solids have dissolved to form a clear solution of the hydrochloride salt. Gentle warming may be applied if necessary, but the solution must be re-cooled.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Chill this solution to 0-5 °C.
-
-
Diazotization:
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the nitrite solution dropwise to the vigorously stirred aniline salt solution over 30-45 minutes.
-
CRITICAL: Monitor the internal temperature continuously and ensure it does not rise above 5 °C. Adjust the addition rate as needed.
-
-
Confirmation and Use:
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
The resulting pale yellow solution of 3-bromo-5-fluorobenzenediazonium chloride is unstable and should be used immediately in the subsequent reaction (e.g., Sandmeyer, coupling, etc.). Do not attempt to isolate the salt unless you are using a non-nucleophilic counter-ion like BF₄⁻ under specific protocols.
-
References
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
-
Chemist. (2023, May 25). Diazotization reaction: Mechanism and Uses. Online Chemistry notes. Retrieved from [Link]
-
Vedantu. (n.d.). Give the diazotization reaction of aniline. Retrieved from [Link]
-
Schaller, T., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. Retrieved from [Link]
-
JoVE. (2025, May 22). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE [vedantu.com]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Triazenes - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-5-fluoroaniline HCl
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-bromo-5-fluoroaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide practical, field-tested solutions in a question-and-answer format to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: My 3-bromo-5-fluoroaniline HCl is not soluble in my reaction solvent. What should I do?
A1: The hydrochloride salt of 3-bromo-5-fluoroaniline has limited solubility in common organic solvents used for cross-coupling reactions, such as toluene or dioxane. To address this, the amine must be neutralized to its freebase form. This can be achieved by adding a sufficient amount of a suitable base to the reaction mixture. It is crucial to account for the neutralization of the HCl salt in addition to the base required for the catalytic cycle.
Q2: How does the hydrochloride salt affect my palladium catalyst?
A2: The presence of chloride ions from the HCl salt can have a significant impact on the palladium catalyst. While halide salts can sometimes be beneficial by stabilizing catalytic species, excess chloride can also lead to the formation of less reactive palladium complexes, potentially inhibiting the catalytic cycle.[1][2] Therefore, careful selection of the base and reaction conditions is essential to mitigate any negative effects.
Q3: What are the key characteristics of 3-bromo-5-fluoroaniline that I should consider when selecting a catalyst system?
A3: 3-Bromo-5-fluoroaniline is an electron-deficient aryl bromide. The fluorine and bromine atoms are electron-withdrawing, which generally makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst.[3] This increased reactivity is a positive factor. However, the presence of the amine group can lead to catalyst inhibition through coordination to the palladium center. Therefore, the choice of ligand is critical to modulate the catalyst's reactivity and stability.
Troubleshooting Guide
Problem 1: Low to no conversion of the starting material.
-
Possible Cause 1: Incomplete neutralization of the HCl salt.
-
Solution: Ensure you are using at least one extra equivalent of base to neutralize the HCl salt in addition to the amount required for the cross-coupling reaction itself. Consider using a stronger base if necessary.
-
-
Possible Cause 2: Catalyst inhibition by the aniline.
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like XPhos or SPhos are often effective for coupling with anilines as their steric bulk can disfavor the formation of stable off-cycle amine-palladium complexes.[4]
-
-
Possible Cause 3: Inactive catalyst.
-
Solution: If using a Pd(II) precatalyst, ensure it is properly reduced to the active Pd(0) species in situ. Adding a small amount of a reducing agent or ensuring your reaction conditions facilitate this reduction can be beneficial.[5]
-
Problem 2: Significant formation of homocoupled byproducts.
-
Possible Cause: Presence of oxygen in the reaction.
Problem 3: Debromination of the starting material.
-
Possible Cause: β-hydride elimination from the palladium intermediate.
-
Solution: This can sometimes occur, especially with certain bases or in the presence of trace water. Consider using a non-coordinating, anhydrous base and ensure your solvent is dry.
-
Recommended Catalyst Systems and Protocols
Based on the electronic properties of 3-bromo-5-fluoroaniline and common practices for similar substrates, the following catalyst systems are recommended as starting points for different cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[4][6][7] For an electron-deficient substrate like 3-bromo-5-fluoroaniline, a catalyst system with a bulky, electron-rich ligand is a good starting point.[4]
Catalyst Selection Logic:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exotherms in the Nitration of 3-Bromo-5-fluoroaniline
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for managing exotherms in the nitration of a 3-Bromo-5-fluoroaniline precursor.
This technical support guide is designed for researchers, scientists, and drug development professionals working with the nitration of 3-Bromo-5-fluoroaniline. Nitration reactions are notoriously fast and highly exothermic, and the presence of an activated aniline ring introduces additional challenges, including the potential for runaway reactions and oxidative side products.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges safely and effectively.
Core Scientific Principles: Why This Reaction Demands Caution
The nitration of an aromatic compound is a classic electrophilic aromatic substitution. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ.[3][4]
Reaction Mechanism:
-
Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).[3][5]
-
Electrophilic Attack: The electron-rich benzene ring of 3-Bromo-5-fluoroaniline attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[3]
The challenge with 3-Bromo-5-fluoroaniline lies in its substituents:
-
Amino Group (-NH₂): A powerful activating, ortho-, para- directing group. It makes the ring highly reactive and susceptible to oxidation by nitric acid.[2]
-
Halogens (-Br, -F): Deactivating, ortho-, para- directing groups. Their deactivating nature is overcome by the potent amino group.
The combination of a highly activated ring and a strongly exothermic reaction creates a significant safety risk that must be meticulously managed.
Troubleshooting Guide: A Problem-Solving Framework
This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is rising uncontrollably, far exceeding the set point. What are the immediate actions and the likely causes?
-
Answer: An uncontrolled temperature spike signifies a runaway reaction, a critical safety event that requires immediate and decisive action.[6]
-
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the dropwise addition of the nitrating mixture.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-salt or dry ice-acetone) is at maximum efficiency. If possible, add more coolant.
-
Prepare for Quench: If the temperature continues to rise, be prepared to quench the reaction by pouring it onto a large volume of crushed ice in a separate, appropriately sized container. This should only be done as a last resort and with extreme caution.
-
-
Causality Analysis:
-
Excessive Addition Rate: The most common cause. The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system.
-
Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity for the scale of the reaction.
-
Poor Stirring: Inefficient mixing can create localized "hot spots" where reagents concentrate, leading to a sudden, violent exotherm.[2]
-
Accumulation of Unreacted Reagents: If the reaction fails to initiate at a low temperature, adding a large amount of nitrating agent can lead to a dangerous situation where the reaction starts suddenly and accelerates uncontrollably.[2]
-
-
Issue 2: Formation of Dark, Tarry Side Products and Brown Fumes
-
Question: My reaction mixture has turned dark brown or black, and I see brown gas (NO₂) evolving from the flask. What's going wrong?
-
Answer: This is a clear indication of oxidative side reactions.[2] The powerful amino group on your precursor is highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[2]
-
Causality and Prevention:
-
Direct Oxidation of the Amine: The primary cause. To prevent this, the most robust solution is to protect the amino group before nitration. Converting the aniline to an acetanilide (-NHCOCH₃) moderates its activating effect and protects it from oxidation.
-
Localized Overheating: Even with good overall temperature control, poor mixing can lead to localized hot spots where oxidation occurs. Ensure vigorous, efficient stirring throughout the addition process.
-
Temperature Too High: Strict adherence to low-temperature conditions (e.g., 0-5 °C) is critical.
-
-
Issue 3: Low Yield or Incomplete Reaction
-
Question: After work-up, I've recovered a large amount of my starting material. Why didn't the reaction go to completion?
-
Answer: An incomplete reaction can stem from several factors related to the potency of your nitrating system and the reaction conditions.
-
Troubleshooting Steps:
-
Water Content: Excess water in the reaction mixture will quench the nitronium ion, shifting the equilibrium away from the active electrophile and halting the reaction.[2] Use high-purity, concentrated acids.
-
Insufficient Nitrating Agent: Ensure you are using a slight excess of nitric acid (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Reaction Temperature Too Low: While crucial for safety, if the temperature is excessively low, the activation energy barrier may not be overcome. A carefully controlled temperature range, such as 0-5 °C, is often optimal.
-
Reaction Time: Deactivated or sterically hindered substrates may require longer reaction times. Monitor the reaction's progress using TLC or HPLC to determine the optimal duration.[7]
-
-
Issue 4: Poor Regioselectivity (Mixture of Isomers)
-
Question: My final product is a mixture of different nitro-isomers. How can I improve the selectivity?
-
Answer: Regioselectivity is dictated by the directing effects of the -NH₂, -Br, and -F groups. While the primary product is expected to be 2-nitro-3-bromo-5-fluoroaniline or 4-nitro-3-bromo-5-fluoroaniline, deviations can occur.
-
Strategies for Improved Selectivity:
-
Amine Protection: This is the most effective strategy. The bulkier acetamido group can sterically hinder one position, favoring nitration at another. A patent for a similar compound demonstrates that protecting the amine, followed by nitration, leads to a high yield of a single isomer.[8]
-
Precise Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product over thermodynamically favored isomers that may form at higher temperatures.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Is it mandatory to protect the amino group before nitrating 3-Bromo-5-fluoroaniline?
-
A1: While not strictly mandatory (direct nitration is possible), it is highly recommended for safety, yield, and purity.[8] Protecting the amine as an acetanilide (1) prevents oxidation, (2) moderates the reaction's vigor, reducing the risk of a runaway exotherm, and (3) often improves regioselectivity, simplifying purification.[8]
-
-
Q2: What are the critical safety precautions I must take?
-
A2: Safety is paramount for nitration.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[9]
-
Fume Hood: Perform the entire experiment in a certified chemical fume hood with excellent ventilation.[9]
-
Temperature Monitoring: Use a calibrated, low-temperature thermometer and monitor the internal reaction temperature constantly.
-
Slow Addition: Add the nitrating agent slowly via a dropping funnel to maintain strict temperature control.
-
Emergency Preparedness: Have a large beaker of crushed ice and a neutralizing agent (e.g., sodium bicarbonate solution) readily available for emergency quenching or spills.[6][9]
-
-
-
Q3: What nitrating agent and solvent should I use?
-
A3: The standard and most reliable nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] The sulfuric acid acts as both a catalyst and a dehydrating agent to generate the essential nitronium ion.[2][4] For this specific substrate, using concentrated H₂SO₄ as the solvent is a common and effective approach, as it maintains a water-free environment.[8]
-
-
Q4: How should I properly quench and work up the reaction?
-
A4: The work-up must also be handled carefully due to the large amount of concentrated acid.
-
Controlled Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude nitro-product and dilute the strong acids. Never add water to the concentrated acid mixture ; always add the acid to the ice/water.[2]
-
Neutralization: Carefully neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide solution while keeping the mixture cool in an ice bath.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The crude product can then be purified by recrystallization or column chromatography.
-
-
Experimental Protocols & Data
The following protocols are derived from established patent literature, providing a validated starting point for your experiments.[8]
Protocol 1: Direct Nitration of 3-Bromo-5-fluoroaniline
This method is faster but carries a higher risk of side reactions.
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (approx. 6.4 mL per 1g of aniline).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 3-Bromo-5-fluoroaniline (1.0 g) portion-wise, ensuring the temperature does not exceed 5 °C.
-
In the dropping funnel, prepare the nitrating mixture by adding concentrated nitric acid (0.74 g, ~1.1 eq) to a small amount of sulfuric acid.
-
Add the nitrating mixture dropwise to the aniline solution over 30-60 minutes, maintaining the internal temperature strictly between 0-5 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 30 minutes.
-
Monitor the reaction by TLC.
-
Once complete, slowly pour the reaction mixture onto 50 g of crushed ice and proceed with the standard work-up.
Protocol 2: Nitration via an Acetanilide Protecting Group (Recommended)
This multi-step process offers superior control and purity.[8]
-
Step A: Acetylation of 3-Bromo-5-fluoroaniline
-
Dissolve 3-Bromo-5-fluoroaniline (10 g) and triethylamine (6.4 g) in dichloromethane (100 mL).
-
Cool the solution to 0-10 °C.
-
Slowly add acetyl chloride (4.16 g) dropwise.
-
Stir for 30 minutes after addition.
-
Wash the organic layer with 1N HCl, dry with sodium sulfate, and concentrate to obtain 2-Bromo-5-fluoroacetanilide.
-
-
Step B: Nitration of 2-Bromo-5-fluoroacetanilide
-
Add concentrated sulfuric acid (80 mL) to a clean, dry flask and cool to 0-5 °C.
-
Slowly add the 2-Bromo-5-fluoroacetanilide (20 g) from Step A.
-
Dropwise, add 65% nitric acid (9.2 g) while maintaining the temperature at 0-5 °C.
-
Stir for 30 minutes post-addition.
-
Pour the mixture onto crushed ice to precipitate the product, 2-bromo-5-fluoro-4-nitroacetanilide. Filter and dry the solid.
-
-
Step C: Deprotection to Yield Final Product
-
Suspend the nitrated acetanilide (15 g) from Step B in methanol (50 mL).
-
Add potassium carbonate (15 g) and stir at room temperature for 30 minutes.
-
Filter off the solids and concentrate the filtrate.
-
Dissolve the residue in dichloromethane, wash with water, dry, and concentrate to yield the final product, 2-Bromo-5-fluoro-4-nitroaniline.
-
Comparative Data
| Method | Key Steps | Temperature | Reported Yield | Reported Purity | Reference |
| Direct Nitration | 1 (Nitration) | 0-5 °C | 53% | 99.2% | [8] |
| Protected Nitration | 3 (Protect, Nitrate, Deprotect) | 0-5 °C | 96.2% (Deprotection Step) | 99.7% (HPLC) | [8] |
As the data clearly shows, the initial investment of protecting the amine group results in a significantly higher yield and purity, justifying the additional steps.
Visualization: Workflows and Schemes
Exotherm Management Workflow
This diagram outlines the decision-making process for controlling the reaction temperature.
Caption: Decision workflow for managing temperature during exothermic nitration.
Synthetic Routes Comparison
This diagram illustrates the direct versus the protected nitration pathways.
Caption: Comparison of direct vs. protecting group strategies for nitration.
References
-
Guti, D. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 346–364. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Reddit Community. (2023). Di-nitration troubleshooting. r/Chempros. [Link]
- Hale, G. C. (1938). Controlling temperature of nitration reactions. U.S. Patent No. 2,140,345.
- Wang, Y., et al. (2020). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Chinese Patent No. CN110627655A.
-
ResearchGate Community. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. [Link]
-
Talybov, G. M. (2015). NITRATION A little practical guide for students. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-5-fluoroaniline. PubChem Compound Database. [Link]
-
Stevens, E. (2019). nitration of aromatic compounds. YouTube. [Link]
-
LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]
-
Safety Shorts. (2024). Nitration reaction safety. YouTube. [Link]
Sources
- 1. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Analytical Method Development for 3-Bromo-5-fluoroaniline Hydrochloride
Introduction: Welcome to the technical support center for 3-Bromo-5-fluoroaniline hydrochloride (CAS: 134168-98-2).[1] This guide is designed for researchers, analytical scientists, and drug development professionals. This compound is a key chemical intermediate whose purity and stability are critical for the quality of downstream products, including active pharmaceutical ingredients (APIs).[2] Developing a robust, accurate, and reliable analytical method is therefore not just a regulatory necessity but a cornerstone of product quality.
This document provides a comprehensive, experience-driven guide to developing and troubleshooting analytical methods for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), the most common and effective technique for substituted anilines.[3] We will explore the causality behind experimental choices, provide self-validating protocols, and address the specific challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before initiating method development.
Q1: What are the primary analytical techniques recommended for the analysis of this compound?
A1: The principal technique for quantification, impurity profiling, and stability testing is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3] This method offers excellent resolution and sensitivity without the need for derivatization. For orthogonal verification and analysis of volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful secondary technique, although it may require derivatization to mitigate peak tailing associated with the primary amine group.[4] For definitive structural elucidation of unknown impurities or degradation products, techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and high-resolution mass spectrometry are invaluable.[5]
Q2: What key physicochemical properties of this compound influence method development?
A2: Several properties are critical:
-
Basicity: The aniline moiety (pKa ≈ 3-5) means the compound's charge state is pH-dependent. In RP-HPLC, operating at a low pH (e.g., pH 2.5-3.5) ensures the amine is consistently protonated, leading to sharper peaks and reproducible retention.
-
Solubility: The hydrochloride salt is generally soluble in water and polar organic solvents like methanol and acetonitrile. However, solubility should always be experimentally confirmed in your chosen mobile phase diluent to prevent injection issues.
-
UV Absorbance: The aromatic ring provides strong UV absorbance, typically around 240-280 nm, making UV detection a straightforward choice. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength.
-
Reactivity: The amine group is susceptible to oxidation. Furthermore, the molecule can undergo reactions typical of aromatic amines, such as halogenation.[6][7] This reactivity is a key consideration for forced degradation studies.
Q3: Why is a stability-indicating analytical method essential for this compound?
A3: A stability-indicating method is one that can accurately quantify the analyte of interest without interference from any degradation products, process impurities, or other components in the sample matrix.[8] According to regulatory guidelines from the International Council for Harmonisation (ICH), such methods are mandatory for stability studies of drug substances and products.[9] By subjecting this compound to forced degradation (stress testing), you can generate potential degradation products and ensure your method can separate them from the main compound, thus providing a true measure of its stability over time.[10][11]
Q4: What are some common process-related impurities or potential degradation products?
A4: Impurities can arise from the synthetic route or degradation.[12] While specific impurities are process-dependent, you might encounter:
-
Starting material carryover: e.g., precursors used in its synthesis.
-
Isomers: Positional isomers of the bromo- and fluoro- substituents.
-
Dehalogenated species: Aniline or fluoroaniline.
-
Oxidation products: Formation of nitroso or nitro compounds, or polymerization products.
-
Products of hydrolysis: While generally stable, forced conditions could potentially lead to deamination or other reactions.
Core Methodology: HPLC-UV Method Development & Validation
This section provides a detailed workflow and protocols for creating a robust, stability-indicating HPLC method.
Phase 1: Method Development Workflow
The development process is systematic, beginning with an understanding of the analyte and culminating in a method that is ready for validation.
Caption: Workflow for HPLC method development.
Protocol 1: Step-by-Step HPLC-UV Method Development
This protocol outlines a practical approach to developing a reversed-phase HPLC method.
Objective: To develop a primary analytical method for the assay and impurity determination of this compound.
1. Standard and Sample Preparation:
- Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
- Prepare a working solution for analysis by diluting the stock solution to approximately 0.1 mg/mL using the same diluent.
- Rationale: Using a mixture of organic solvent and water as the diluent ensures sample solubility and compatibility with the reversed-phase mobile phase, preventing peak distortion.
2. Initial Chromatographic Conditions:
- Select a robust stationary phase. A C18 column is the industry workhorse and an excellent starting point due to its hydrophobic nature, which provides good retention for aromatic compounds.
- Use a gradient elution to separate compounds with a range of polarities, which is essential for impurity profiling.
| Parameter | Initial Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Provides a good balance of efficiency, backpressure, and resolving power for initial screening. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) | Low pH ensures the aniline is protonated, minimizing peak tailing. Formic acid is volatile and MS-compatible if needed later. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile generally provides lower backpressure and better peak shape for many compounds compared to methanol. |
| Gradient Program | 10% B to 90% B over 20 minutes | A broad gradient helps to elute any potential late-eluting impurities and establish a retention window for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better run-to-run reproducibility of retention times by controlling viscosity. |
| Detection | PDA Detector, 210-400 nm. Monitor at 254 nm. | A PDA detector allows for the assessment of peak purity and selection of an optimal wavelength for all components. 254 nm is a good starting point for aromatic compounds. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak overload and distortion. |
3. Method Optimization:
- Peak Tailing: If the main peak tails (asymmetry factor > 1.5), ensure the mobile phase pH is sufficiently low. If tailing persists, consider a column specifically designed for basic compounds (e.g., with end-capping or a polar-embedded phase).
- Resolution: Analyze the initial chromatogram. If resolution between the main peak and any impurities is less than 1.5, adjust the gradient slope. A shallower gradient provides more time for separation and increases resolution. If co-elution persists, screening a different stationary phase (e.g., a Phenyl-Hexyl or C8 column) may be necessary.[3]
- Run Time: Once adequate resolution is achieved, shorten the gradient program to improve throughput, ensuring all impurities are still eluted.
Troubleshooting Guide: Common HPLC Issues
Q: My peak for this compound is tailing severely.
A: Peak tailing for basic compounds like anilines is a common issue.
-
Probable Cause 1: Inappropriate Mobile Phase pH. The primary amine is interacting with residual, acidic silanol groups on the silica-based column packing.
-
Solution: Ensure your mobile phase pH is low, ideally between 2.5 and 3.5. This keeps the aniline protonated (BH+) and minimizes secondary interactions with silanols (Si-O-).
-
-
Probable Cause 2: Column Degradation or Incompatibility. The column may have lost its end-capping, exposing more active silanol sites.
-
Solution: Try a new column of the same type. If the problem persists, switch to a column specifically designed for basic compounds, which may have advanced end-capping or a different bonding chemistry.
-
-
Probable Cause 3: Sample Overload. Injecting too much mass on the column can lead to fronting or tailing.
-
Solution: Dilute your sample and reinject.
-
Q: I am observing poor resolution between the main peak and a closely eluting impurity.
A: Improving resolution is central to method development.
-
Probable Cause 1: Insufficient Selectivity. The chosen mobile phase and stationary phase do not provide enough chemical differentiation between the two components.
-
Solution 1 (Modify Mobile Phase): Switch the organic modifier from acetonitrile to methanol (or a ternary mixture). The different solvent properties can alter selectivity.
-
Solution 2 (Modify Stationary Phase): Change to a column with a different stationary phase. A Phenyl column, for instance, offers pi-pi interactions that can significantly alter the elution order of aromatic compounds compared to a C18.
-
-
Probable Cause 2: Insufficient Efficiency. The peaks may be too broad.
-
Solution: Decrease the gradient slope (e.g., from a 10-90% change over 20 min to a 10-90% change over 30 min). This gives the peaks more column volumes to separate. You can also consider using a column with smaller particles (e.g., < 3 µm) if your HPLC system can handle the higher backpressure.
-
Q: My retention times are drifting to earlier or later times with each injection.
A: Retention time instability compromises data integrity.
-
Probable Cause 1: Inadequate Column Equilibration. The column is not returned to the initial mobile phase composition for a sufficient time between runs.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Probable Cause 2: Mobile Phase Composition Change. The mobile phase is evaporating or not being mixed correctly.
-
Solution: Ensure mobile phase bottles are capped. If using an online mixer (most common), prime all solvent lines to remove bubbles and ensure correct proportions are being delivered.
-
-
Probable Cause 3: Column Temperature Fluctuation.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
-
Phase 2: Method Validation & Forced Degradation
Once a method is developed, it must be validated to prove it is fit for purpose, as outlined in ICH guideline Q2(R2).[13][14] A crucial component of this is the forced degradation study.
Method Validation Workflow
Caption: Workflow for analytical method validation.
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products and demonstrate the specificity and stability-indicating nature of the developed HPLC method.
Procedure:
-
Prepare separate solutions of this compound (approx. 0.1 mg/mL).
-
Expose each solution to one of the stress conditions below. Aim for 5-20% degradation of the main peak. The duration and intensity of the stress may need to be optimized.
-
Analyze the stressed samples, along with an unstressed control, using the developed HPLC method.
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Heat at 60 °C for 8 hrs | Neutralize the sample with an equivalent amount of base before injection to protect the column. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Heat at 60 °C for 4 hrs | Neutralize the sample with an equivalent amount of acid before injection. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp for 24 hrs | This is a common oxidative stressor. The aniline nitrogen is particularly susceptible. |
| Thermal Degradation | Heat solution at 80 °C (in oven) | 48 hours | Also perform on solid-state sample to assess solid stability. |
| Photolytic Stress | Expose solution to UV/Vis light (ICH-compliant chamber) | 24 hours | Include a dark control (wrapped in foil) to differentiate between light and thermal degradation. |
Evaluation:
-
Specificity: The method is considered specific if all degradation product peaks are baseline-resolved from the main analyte peak (Resolution > 1.5).
-
Peak Purity: Use a PDA detector to assess the peak purity of the this compound peak in all stressed samples. The purity angle should be less than the purity threshold.
Summary of Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[15]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the intended analyte. | No interference from placebo, impurities, or degradants at the analyte's retention time. Resolution > 1.5. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration). |
| Accuracy | To determine how close the measured value is to the true value. | % Recovery typically between 98.0% and 102.0% for drug substance assay. |
| Precision (Repeatability) | To show the method's consistency with multiple measurements on the same sample. | Relative Standard Deviation (RSD) ≤ 1.0% for assay. |
| Precision (Intermediate) | To show consistency between different days, analysts, or equipment. | RSD ≤ 2.0% for assay. |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision at this level should meet acceptance criteria (e.g., RSD ≤ 10%). |
| Robustness | To show the method is unaffected by small, deliberate variations in parameters. | System suitability parameters (e.g., resolution, tailing) should remain within acceptable limits. |
References
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-5-fluoroaniline. PubChem. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-bromo-5-fluoroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chloro-2-fluorobenzenamine. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Siahmed, K., et al. (2017). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances. Retrieved from [Link]
-
Wang, Z., & Li, R. (2021). Method validation for the determination of aniline and 3,3′-dichlorobenzidine by gas chromatography-mass spectrometry. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
Waday, M. S., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Retrieved from [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals. Retrieved from [Link]
-
Chu, W., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Novak, P., et al. (2012). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
- Google Patents. (n.d.). Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [https://www.researchgate.net/publication/309303 Forced_Degradation_Studies]([Link] Forced_Degradation_Studies)
-
NHS. (2006). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
ACS Publications. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
Parodi, N. L., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Environmental Chemistry Letters. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
GPH. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez. Retrieved from [Link]
-
Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
-
Bajaj, S., et al. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 3. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. ajrconline.org [ajrconline.org]
- 12. cormica.com [cormica.com]
- 13. fda.gov [fda.gov]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Validation & Comparative
A Comparative Guide to the Strategic Synthesis of Vemurafenib Intermediates Utilizing 3-Bromo-5-fluoroaniline HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Vemurafenib (PLX4032) stands as a significant achievement in the treatment of BRAF V600E mutation-positive metastatic melanoma.[1] The intricate molecular architecture of this kinase inhibitor necessitates a robust and efficient synthetic strategy, wherein the choice of starting materials and synthetic routes profoundly impacts yield, purity, and scalability. This guide provides an in-depth technical comparison of a validated synthetic pathway to a key Vemurafenib intermediate originating from 3-Bromo-5-fluoroaniline hydrochloride, alongside a critical evaluation of an alternative approach.
The Strategic Importance of the N-(3-bromo-5-fluorophenyl)propane-1-sulfonamide Intermediate
The synthesis of Vemurafenib hinges on the strategic coupling of two key fragments: the 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine core and a sulfonamide-containing side chain.[2] A pivotal intermediate for the latter is N-(3-bromo-5-fluorophenyl)propane-1-sulfonamide. The strategic incorporation of the bromo and fluoro substituents on the aniline ring is crucial for the final drug's activity and pharmacokinetic profile. 3-Bromo-5-fluoroaniline HCl serves as a readily available and cost-effective starting material for the construction of this essential building block.
Validated Synthetic Route from 3-Bromo-5-fluoroaniline HCl
The synthesis of the N-(3-bromo-5-fluorophenyl)propane-1-sulfonamide intermediate from 3-Bromo-5-fluoroaniline HCl is a straightforward and high-yielding process, primarily involving a sulfonation reaction.
Experimental Protocol: Synthesis of N-(3-bromo-5-fluorophenyl)propane-1-sulfonamide
Step 1: Liberation of the Free Aniline
-
To a stirred suspension of this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate, is added a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic (pH ~8).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the free 3-Bromo-5-fluoroaniline.
Step 2: Sulfonylation
-
The crude 3-Bromo-5-fluoroaniline (1.0 eq) is dissolved in a suitable solvent, such as pyridine or DCM, and cooled to 0 °C.
-
Propane-1-sulfonyl chloride (1.1 eq) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford N-(3-bromo-5-fluorophenyl)propane-1-sulfonamide.
Rationale Behind Experimental Choices
The use of a mild base to liberate the free aniline is critical to avoid any unwanted side reactions. Pyridine often serves as both a solvent and a base in the sulfonylation step, effectively scavenging the HCl generated during the reaction. The choice of propane-1-sulfonyl chloride directly installs the required propylsulfonamide side chain. Standard aqueous workup procedures are employed to remove impurities and isolate the desired product.
Alternative Synthetic Route: A Convergent Approach
An alternative strategy for the synthesis of Vemurafenib and its analogs involves a convergent synthesis where the pyrrolo[2,3-b]pyridine core is first functionalized, and the sulfonamide side chain is introduced at a later stage.[3][4] This approach offers flexibility in the synthesis of various analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Late-Stage Sulfonylation Approach
Step 1: Synthesis of the Pyrrolo[2,3-b]pyridine Core
A common method for the synthesis of the 7-azaindole (pyrrolo[2,3-b]pyridine) core involves the Fischer indole synthesis or other named reactions starting from substituted pyridines.[5]
Step 2: Functionalization of the Pyrrolo[2,3-b]pyridine Core
The synthesized core can then be halogenated, for example, brominated at the 5-position.[3]
Step 3: Suzuki Coupling
The 5-bromo-1H-pyrrolo[2,3-b]pyridine is then subjected to a Suzuki coupling reaction with (4-chlorophenyl)boronic acid to introduce the 4-chlorophenyl group at the 5-position.[6]
Step 4: Acylation and Subsequent Sulfonylation
The resulting 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine is then acylated at the 3-position, followed by the introduction of the sulfonamide side chain through a multi-step process.
Comparative Analysis of the Synthetic Routes
| Feature | Validated Route from 3-Bromo-5-fluoroaniline HCl | Alternative Convergent Route |
| Overall Strategy | Linear synthesis of the sulfonamide side chain intermediate. | Convergent synthesis with late-stage introduction of the side chain. |
| Starting Materials | Readily available and cost-effective 3-Bromo-5-fluoroaniline HCl. | Requires synthesis of the pyrrolo[2,3-b]pyridine core, which can be multi-step. |
| Number of Steps | Fewer steps to the key sulfonamide intermediate. | Generally more steps to the final product. |
| Flexibility for SAR | Less flexible for modifying the aniline core late in the synthesis. | Highly flexible for introducing diverse side chains at a late stage. |
| Scalability | The initial steps are generally scalable and high-yielding. | May present challenges in scaling up the synthesis of the core and subsequent functionalizations. |
| Purification | Purification of the sulfonamide intermediate is typically straightforward. | Multiple purification steps may be required throughout the synthesis. |
Visualizing the Synthetic Workflows
Caption: Validated synthetic route starting from 3-Bromo-5-fluoroaniline HCl.
Caption: Alternative convergent synthetic route to Vemurafenib.
Conclusion and Expert Insights
The choice between these two synthetic strategies depends heavily on the specific goals of the research or development program. The validated route starting from 3-Bromo-5-fluoroaniline HCl offers a direct, efficient, and cost-effective method for the synthesis of the key sulfonamide intermediate, making it well-suited for large-scale production of Vemurafenib. The early introduction of the fluorinated and brominated phenyl ring ensures its presence in the final molecule without the need for late-stage halogenation reactions, which can sometimes be unselective.
Conversely, the alternative convergent route provides greater flexibility for medicinal chemistry efforts focused on generating a library of Vemurafenib analogs. By constructing the pyrrolo[2,3-b]pyridine core first, chemists can readily introduce a variety of side chains in the final steps to explore the structure-activity relationships and optimize the drug's properties. However, this flexibility may come at the cost of a longer and potentially lower-yielding overall synthesis.
Ultimately, a thorough evaluation of the project's objectives, available resources, and desired scale of production will guide the selection of the most appropriate synthetic route. Both strategies, however, underscore the critical role of well-defined and validated synthetic pathways in the successful development of targeted therapies like Vemurafenib.
References
- The Critical Role of Intermediates in Vemurafenib Synthesis. (URL not available)
- Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (URL not available)
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]
- Vemurafenib Pathway, Pharmacodynamics. (URL not available)
- Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl].
-
Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. [Link]
-
Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. [Link]
-
Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]
-
Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. [Link]
- Novel processes for the prepar
-
The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine. (URL not available)
-
The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. [Link]
- Arom
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidines. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Derived from 3-Bromo-5-fluoroaniline
Introduction: The Double-Edged Sword of the 3-Bromo-5-fluoroaniline Scaffold
The 3-bromo-5-fluoroaniline scaffold is a valuable building block in modern medicinal chemistry.[1] Its unique substitution pattern offers synthetic handles for diverse chemical modifications, with the bromine atom facilitating cross-coupling reactions and the aniline group providing a key interaction point for many biological targets.[1] The incorporation of a fluorine atom is a deliberate strategy to enhance metabolic stability, a critical parameter in drug design that influences a drug's half-life, bioavailability, and potential for toxicity.[2][3]
However, the aniline moiety itself presents a metabolic liability. Anilines are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites and potential toxicity issues.[4][5] Therefore, a thorough and early assessment of the metabolic stability of any drug candidate derived from this scaffold is paramount.
This guide provides a comprehensive framework for researchers to assess and compare the metabolic stability of novel compounds derived from 3-bromo-5-fluoroaniline. We will delve into the underlying principles of the key in vitro assays, provide detailed experimental protocols, and discuss how to interpret the data to guide the optimization of drug candidates.
Anticipated Metabolic Fates of 3-Bromo-5-fluoroaniline Derivatives
The metabolic landscape of a drug candidate derived from 3-bromo-5-fluoroaniline is primarily dictated by the interplay between the aniline group and the rest of the molecule. The major metabolic pathways are anticipated to be Phase I oxidation reactions catalyzed by CYP enzymes, followed by Phase II conjugation reactions.[6]
Phase I Metabolism (Oxidation):
-
N-Oxidation: The aniline nitrogen is a primary site for oxidation, leading to the formation of hydroxylamines and nitroso derivatives. These metabolites can be chemically reactive and may contribute to toxicity.[5]
-
Aromatic Hydroxylation: The aromatic ring can undergo hydroxylation, although the electron-withdrawing nature of the fluorine and bromine atoms may decrease its susceptibility compared to unsubstituted aniline.
-
Oxidation of Substituents: Other substituents on the molecule will also be susceptible to oxidation (e.g., alkyl groups can be hydroxylated, O- and N-dealkylation can occur).
Phase II Metabolism (Conjugation):
-
Glucuronidation and Sulfation: The aniline nitrogen and any hydroxyl groups introduced during Phase I metabolism can be conjugated with glucuronic acid or sulfate, respectively. These reactions increase the water solubility of the compound and facilitate its excretion.
Below is a generalized schematic of the potential metabolic pathways for a hypothetical drug candidate incorporating the 3-bromo-5-fluoroaniline scaffold.
Sources
- 1. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cresset-group.com [cresset-group.com]
- 5. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of a 3-Bromo-5-fluoroaniline Derivative
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth, technical comparison and workflow for the X-ray crystal structure analysis of a 3-Bromo-5-fluoroaniline derivative, a class of compounds with significant potential in pharmaceutical development due to the unique properties imparted by halogen substitution.
We will delve into the critical aspects of crystallization, data collection, structure solution, and refinement, using a real-world analogue, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, as our case study.[1][2] This guide is structured to not only provide a protocol but to impart a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and empowering you to tackle similar structural challenges.
The Strategic Importance of Halogenated Anilines in Drug Discovery
3-Bromo-5-fluoroaniline and its derivatives are valuable synthons in medicinal chemistry. The bromine atom can serve as a handle for further synthetic transformations and, more importantly, can participate in halogen bonding.[3][4] This non-covalent interaction, akin yet distinct from hydrogen bonding, is increasingly recognized as a powerful tool in crystal engineering and for enhancing ligand-protein binding affinity.[3][4][5] The fluorine atom, a common bioisostere for hydrogen, can modulate metabolic stability, lipophilicity, and binding interactions. The precise interplay of these halogens within a crystal lattice dictates the solid-state properties of the material and provides invaluable insights for drug design.
A Comparative Guide to Crystallization Strategies
The journey to a high-quality crystal structure begins with the most crucial and often most challenging step: crystallization. For small organic molecules like our target derivative, several techniques can be employed. The choice of method is often empirical, but a systematic approach based on the compound's solubility is key.
Common Crystallization Techniques: A Head-to-Head Comparison
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual removal of solvent increases solute concentration to supersaturation.[6] | Simple to set up, requires minimal equipment.[7] | Can sometimes lead to rapid crystallization and poor-quality crystals if evaporation is too fast.[7] | Compounds that are moderately soluble and thermally stable at room temperature. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop of the sample/solvent mixture equilibrates with a larger reservoir of a precipitant, slowly inducing crystallization. | Precise control over the rate of equilibration, often yields high-quality crystals. | Requires specialized plates or setups. | Screening a wide range of conditions with small amounts of material. |
| Solvent/Anti-Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which it is insoluble, causing crystallization at the interface. | Good for compounds that are highly soluble in one solvent but insoluble in another. | Can be sensitive to mechanical disturbances. | A wide range of organic and organometallic compounds. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, reducing solubility and inducing crystallization. | Can be highly controlled and scaled up. | Requires a compound whose solubility is highly temperature-dependent. | Purification and large-scale crystallization. |
For our case study, the crystals were obtained by the slow evaporation of a solution in a mixture of dichloromethane and methanol.[1] This is a common and effective starting point for many organic compounds. The use of a solvent system allows for fine-tuning of the solubility and evaporation rate.
The Crystallographic Workflow: From Crystal to Structure
The path from a single crystal to a refined three-dimensional structure is a multi-step process that requires careful execution and data analysis. The following workflow diagram illustrates the key stages.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 3-bromo-5-chloroaniline (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 4. 1269232-95-2|3-Bromo-5-chloro-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 5. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Protecting 3-Bromo-5-fluoroaniline: A Comparative Analysis
For the synthetic chemist engaged in the intricate dance of drug discovery and development, the strategic manipulation of functional groups is paramount. The aniline moiety, a cornerstone of countless pharmaceutical scaffolds, presents a recurring challenge: its inherent nucleophilicity and susceptibility to oxidation often necessitate the use of protecting groups. This guide provides an in-depth comparison of common protecting groups for a particularly relevant building block: 3-bromo-5-fluoroaniline. The presence of two distinct halogens offers multiple avenues for subsequent functionalization, making the choice of a compatible and effective protecting group a critical decision that dictates the success of the synthetic route.
This guide moves beyond a simple catalog of protecting groups. It is designed to provide researchers, scientists, and drug development professionals with a practical, data-driven framework for selecting the optimal protecting group for their specific application. We will delve into the nuances of introduction, stability, and cleavage of four key protecting groups—Boc, Cbz, Acetyl, and Trifluoroacetyl—and critically evaluate their performance in two of the most powerful C-C bond-forming reactions: palladium-catalyzed cross-coupling and directed ortho-lithiation.
The Strategic Imperative for Protection
3-Bromo-5-fluoroaniline is a valuable synthon due to its potential for sequential, site-selective functionalization. The bromine atom is readily exploited in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The fluorine atom, while generally less reactive in cross-coupling, can influence the electronic properties of the ring and participate in nucleophilic aromatic substitution under certain conditions. Furthermore, the positions ortho to the protected amine are potential sites for directed lithiation, opening another dimension of synthetic utility.
However, the unprotected aniline group poses several challenges:
-
Interference in Cross-Coupling Reactions: The free amine can coordinate to the palladium catalyst, potentially deactivating it or leading to undesired side reactions.
-
Incompatibility with Organometallic Reagents: The acidic proton of the amine is incompatible with strongly basic organometallic reagents like organolithiums and Grignard reagents, which are essential for lithiation and other transformations.
-
Directing Group Effects: The unprotected amino group is a powerful ortho, para-director in electrophilic aromatic substitution, which may not be the desired regioselectivity.
Therefore, the judicious choice of a protecting group is not merely a matter of convenience but a crucial strategic decision that profoundly impacts yield, purity, and the overall efficiency of a synthetic sequence.
Comparative Analysis of Protecting Groups
We will now examine the efficacy of four commonly employed protecting groups for the aniline in 3-bromo-5-fluoroaniline: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), Acetyl (Ac), and Trifluoroacetyl (TFA).
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its clean, acid-labile removal.
Introduction: The Boc group is typically introduced by reacting the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.[1]
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][3] The byproducts, tert-butyl cation (which typically forms isobutylene) and carbon dioxide, are volatile, simplifying purification. Aqueous phosphoric acid has also been reported as a mild and effective reagent for Boc deprotection.
Performance in Subsequent Reactions:
-
Palladium-Catalyzed Cross-Coupling: The Boc-protected aniline is generally stable to the conditions of Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. The bulky Boc group can sterically hinder the nitrogen's coordination to the palladium center, preserving catalyst activity.
-
Directed ortho-Lithiation: The carbamate functionality of the Boc group is an excellent directed metalation group (DMG), facilitating deprotonation at the ortho position.[4][5][6] For N-Boc-3-bromo-5-fluoroaniline, lithiation is expected to occur at the C2 position, between the directing carbamate and the fluorine atom.
Experimental Data Summary (Boc Group)
| Reaction | Reagents and Conditions | Yield | Reference/Comment |
| Protection | 3-Bromo-5-fluoroaniline, Boc₂O, TEA, THF, rt, 12h | >95% | General procedure for anilines. |
| Deprotection | tert-Butyl (3-bromo-5-fluorophenyl)carbamate, TFA, DCM, rt, 1h | Quantitative | General procedure.[2][3] |
| Suzuki Coupling | tert-Butyl (3-bromo-5-fluorophenyl)carbamate, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | Good to Excellent | General conditions for Suzuki coupling of aryl bromides. |
| ortho-Lithiation | tert-Butyl (3-bromo-5-fluorophenyl)carbamate, s-BuLi, TMEDA, THF, -78°C | High | The carbamate is a strong directing group.[4][5] |
Workflow for Boc Protection and Deprotection
Caption: Cbz protection and deprotection workflow.
Acetyl (Ac) Group
The acetyl group is a simple and cost-effective protecting group for anilines. However, its stability and removal conditions differ significantly from carbamates.
Introduction: Acetylation is readily achieved using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine.
Deprotection: The acetyl group is robust and requires more forcing conditions for removal, typically acidic or basic hydrolysis at elevated temperatures. [7]For instance, refluxing in aqueous HCl or NaOH will cleave the amide bond.
Performance in Subsequent Reactions:
-
Palladium-Catalyzed Cross-Coupling: N-acetyl anilines are generally compatible with Suzuki and other cross-coupling reactions.
-
Directed ortho-Lithiation: The acetyl group is a weaker directing group for ortho-lithiation compared to carbamates. Lithiation can be sluggish and may require stronger bases or higher temperatures, potentially leading to side reactions.
Experimental Data Summary (Acetyl Group)
| Reaction | Reagents and Conditions | Yield | Reference/Comment |
| Protection | 3-Bromo-5-fluoroaniline, Ac₂O, Pyridine, 0°C to rt | High | Standard acetylation procedure. |
| Deprotection | N-(3-bromo-5-fluorophenyl)acetamide, 6M HCl (aq), Reflux | Good to High | Forcing conditions required. [7] |
| Suzuki Coupling | N-(3-bromo-5-fluorophenyl)acetamide, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | Good | Generally compatible. |
| ortho-Lithiation | N-(3-bromo-5-fluorophenyl)acetamide, t-BuLi, THF, -78°C to rt | Moderate | Weaker directing group than carbamates. |
Workflow for Acetyl Protection and Deprotection
Caption: Acetyl protection and deprotection workflow.
Trifluoroacetyl (TFA) Group
The trifluoroacetyl group is a highly electron-withdrawing protecting group that significantly alters the properties of the aniline nitrogen.
Introduction: The TFA group is introduced using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, often in the presence of a base.
Deprotection: The TFA group is more readily cleaved under basic conditions (e.g., K₂CO₃ in methanol/water) than the acetyl group due to the electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon more electrophilic.
Performance in Subsequent Reactions:
-
Palladium-Catalyzed Cross-Coupling: The electron-withdrawing nature of the TFA group can be beneficial in some cross-coupling reactions by modulating the electronic properties of the aryl halide.
-
Directed ortho-Lithiation: The TFA group is a poor directing group for ortho-lithiation. The strong electron-withdrawing effect deactivates the aromatic ring towards deprotonation.
Experimental Data Summary (TFA Group)
| Reaction | Reagents and Conditions | Yield | Reference/Comment |
| Protection | 3-Bromo-5-fluoroaniline, TFAA, Pyridine, 0°C | High | Standard procedure. |
| Deprotection | N-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide, K₂CO₃, MeOH/H₂O, rt | High | Mild basic hydrolysis. |
| Suzuki Coupling | N-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | Good | Generally compatible. |
| ortho-Lithiation | N-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide | Not Recommended | Poor directing group. |
Workflow for TFA Protection and Deprotection
Caption: TFA protection and deprotection workflow.
Conclusion and Recommendations
The choice of the optimal protecting group for 3-bromo-5-fluoroaniline is highly dependent on the planned synthetic route.
-
For palladium-catalyzed cross-coupling reactions , both Boc and Cbz are excellent choices, offering high stability and reliable performance. The acetyl group is also a viable, cost-effective option.
-
For directed ortho-lithiation , the Boc and Cbz groups are strongly recommended due to their superior directing ability, which is crucial for achieving high regioselectivity and yields. The acetyl group is a less effective alternative, while the trifluoroacetyl group is not suitable for this purpose.
-
In syntheses requiring orthogonality , the Cbz group, with its unique removal by hydrogenolysis, offers a distinct advantage over the acid-labile Boc group and the hydrolytically cleaved acetyl and trifluoroacetyl groups.
The following decision matrix summarizes the key considerations:
| Protecting Group | Ease of Introduction | Ease of Removal | Stability to Cross-Coupling | Efficacy in ortho-Lithiation | Orthogonality |
| Boc | Excellent | Excellent (Acid) | Excellent | Excellent | Good |
| Cbz | Excellent | Excellent (H₂) | Excellent | Excellent | Excellent |
| Acetyl | Excellent | Moderate (Hydrolysis) | Good | Moderate | Fair |
| TFA | Excellent | Good (Mild Base) | Good | Poor | Fair |
Ultimately, the most successful synthetic strategy will be one that carefully considers the interplay between the protecting group and the desired chemical transformations. This guide provides the foundational knowledge and comparative data to empower chemists to make informed decisions, paving the way for the efficient and elegant synthesis of novel molecular entities.
References
-
Baran, P. S. Directed Metalation: A Survival Guide. Baran Group Meeting. Available at: [Link]
- Gale, D. J., & Snieckus, V.
- Lebel, H., & Leogane, O. (2005). A versatile and efficient method for the synthesis of tert-butyl carbamates from carboxylic acids. Organic letters, 7(19), 4107-4110.
- Pittelkow, M.
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron letters, 36(20), 3465-3468.
- Google Patents. (2008). Technique for preparing 3-bromo-5-trifluoromethylaniline. CN101168510A.
- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Acetamides.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
- Son, J. H., & Greene, T. W. (2021).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Wuts, P. G. M. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Zhang, Y., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-7.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Master Organic Chemistry. (2018).
- Myers, A. G. Research Group. (n.d.).
- Alwahaibi, N. S., & El-Gendy, A. A. (2020). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(38), 13756-13765.
- ChemicalBook. (n.d.). 2-Bromo-3-fluoroaniline synthesis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Ghorai, M. K., & Kumar, A. (2019). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- PubChem. (n.d.). 3-Bromo-5-fluoroaniline.
- ResearchGate. (2020).
- SAGE Publications Inc. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.
- Semantic Scholar. (n.d.).
- Thermo Fisher Scientific. (n.d.). 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals.
- Wiley Analytical Science. (2019).
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video].
- The Royal Society of Chemistry. (2017). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- MDPI. (2023). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study.
- NIH. (2011).
- NIH. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis.
- NIH. (2017). Synthesis of tert-butyl (substituted benzamido)
- PrepChem.com. (n.d.). Synthesis of benzyl 3-bromo-5-fluorophenyl ether.
- ResearchGate. (2013). N-(4-Bromophenyl)acetamide: a new polymorph.
- ResearchGate. (2021).
- Google Patents. (2014). Preparation method for 2-bromo-3-fluorobenzoic acid. WO2014071545A1.
- Google Patents. (2004).
- Google Patents. (2012).
- Google Patents. (2020). Preparation method of 2-bromo-6-fluoroaniline. CN115784896A.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. baranlab.org [baranlab.org]
- 5. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
A Comparative Guide to the Cytotoxicity of 3-Bromo-5-fluoroaniline and its Derivatives: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, their biological activity is exquisitely sensitive to the nature and position of substituents on the aromatic ring, which can profoundly influence both efficacy and toxicity. This guide provides a comparative analysis of the cytotoxicity of halogenated anilines, with a focus on the structural motif of 3-Bromo-5-fluoroaniline. While direct cytotoxic data for 3-Bromo-5-fluoroaniline is not extensively available in peer-reviewed literature, this document synthesizes data from a range of structurally related derivatives to elucidate key principles of structure-activity relationships (SAR). We will explore how halogenation impacts cytotoxicity, discuss probable mechanisms of action, and provide detailed protocols for the in vitro assays essential for such evaluations.
Introduction: The Double-Edged Sword of Halogenated Anilines
Aniline and its derivatives are privileged scaffolds in drug discovery, appearing in compounds ranging from kinase inhibitors to antimicrobial agents.[1] The introduction of halogen atoms, such as bromine and fluorine, is a common strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter lipophilicity, metabolic stability, and binding interactions, often enhancing therapeutic potential.[2]
3-Bromo-5-fluoroaniline is a di-halogenated aromatic amine (Molecular Formula: C₆H₅BrFN) recognized for its hazardous properties.[3] According to the Globally Harmonized System (GHS), it is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes serious skin and eye irritation.[4][5] This inherent toxicity underscores the critical need to understand how its structural features and those of its derivatives drive cytotoxic responses at the cellular level. While specific anticancer or cytotoxic studies on 3-Bromo-5-fluoroaniline are sparse, the broader family of halogenated anilines has been investigated more thoroughly, offering valuable insights into predictable toxicity patterns.[6]
This guide will leverage data from these analogous compounds to build a framework for predicting and testing the cytotoxicity of novel derivatives based on the 3-Bromo-5-fluoroaniline scaffold.
Structure-Activity Relationships (SAR): How Halogens Dictate Cytotoxicity
The cytotoxicity of halogenated anilines is not merely a function of the presence of a halogen, but is intricately linked to the type, number, and position of the halogen substituents. Several key physicochemical parameters are at play.
Causality Behind Experimental Observations:
-
Lipophilicity and Membrane Permeability: Cytotoxicity is often correlated with a compound's hydrophobicity (logP).[6] Increased halogenation generally increases lipophilicity, which can enhance the compound's ability to cross the cell membrane and interact with intracellular targets. A study on chlorinated anilines in bluegill sunfish BF-2 cells demonstrated a clear trend where greater cytotoxicity was observed with an increasing number of chlorine atoms, corresponding to higher logP values.[6]
-
Electronic Effects and Metabolic Activation: The electronic nature of the substituents influences the molecule's susceptibility to metabolic activation, often by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that induce cellular damage. Aniline-induced toxicity is often mediated through the generation of free radicals and oxidative stress.
-
Steric Factors and Target Binding: The size and position of halogen atoms can affect how a molecule fits into the binding pocket of a target protein or enzyme. In the development of kinase inhibitors, for example, specific halogen substitutions can either enhance or disrupt the binding affinity, thereby modulating the compound's antiproliferative activity.[7]
A study on brefeldin A derivatives highlighted that the introduction of fluorine or chlorine atoms into the molecular structure contributed to an increase in cytotoxicity against the K562 human chronic myelogenous leukemia cell line.[2] This underscores the general principle that halogenation is a potent tool for enhancing cytotoxic effects.
Comparative Cytotoxicity Data
To illustrate the principles of SAR, the following table summarizes experimental data for a selection of halogenated aniline derivatives from the literature. Note that these are not direct derivatives of 3-Bromo-5-fluoroaniline but serve to demonstrate the impact of different substitution patterns on cytotoxicity, measured as the half-maximal inhibitory concentration (IC₅₀).
| Compound/Derivative Class | Substitution Pattern | Cell Line | IC₅₀ (µM) | Key Finding | Reference |
| Brefeldin A Derivative | 7-O-benzoyl (Non-halogenated) | K562 | 1.35 | Baseline activity for the ester series. | [2] |
| Brefeldin A Derivative | 7-O-(4-fluorobenzoyl) | K562 | 0.91 | Introduction of a single fluorine atom increases cytotoxicity. | [2] |
| Brefeldin A Derivative | 7-O-(2-chloro-4,5-difluorobenzoyl) | K562 | 0.84 | Multiple halogen substitutions (Cl, F) lead to the highest cytotoxicity in the series. | [2] |
| Furo[2,3-b]quinoline Derivative | 4-(3-Acetylanilino) | NCI-H522 (Lung) | >100 | The meta-substituted acetylanilino group is largely inactive. | [8] |
| Furo[2,3-b]quinoline Derivative | 4-(4-Acetylanilino) | NCI-H522 (Lung) | <0.01 | Shifting the same group to the para position results in a dramatic increase in potency. | [8] |
| 2-Substituted Aniline Pyrimidine | 2-(2,4-dichloroanilino) | HepG2 (Liver) | 3.16 | Dichloro-substitution shows potent antiproliferative activity. | [7] |
Table 1: Comparative cytotoxicity (IC₅₀) of selected halogenated aniline derivatives against various cancer cell lines. This data illustrates the profound impact of the type and position of substituents on biological activity.
Probable Mechanism of Cytotoxicity: The Role of Oxidative Stress
Aniline derivatives are known to exert toxicity through the induction of oxidative stress.[6] The metabolic processing of these compounds within the cell can lead to the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This damage can disrupt cellular homeostasis and ultimately trigger programmed cell death (apoptosis).
Figure 2: A comparative workflow diagram for the MTT and LDH cytotoxicity assays, from cell seeding to data analysis.
Conclusion and Future Directions
The structure-activity relationships for halogenated anilines clearly indicate that the introduction of bromo- and fluoro- substituents is a powerful modulator of cytotoxicity. While direct experimental data for 3-Bromo-5-fluoroaniline remains a critical gap in the literature, the principles derived from related compounds provide a robust framework for hypothesis-driven research. The degree of halogenation and the position of substituents are key determinants of biological activity, likely through effects on lipophilicity, metabolic stability, and target interaction.
Future research should focus on the systematic evaluation of 3-Bromo-5-fluoroaniline and a library of its derivatives against a panel of cancer and non-cancer cell lines. Such studies would provide the definitive data needed to validate the predictive SAR models discussed herein and could uncover novel compounds with therapeutic potential.
References
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
3-Bromo-5-fluoroaniline | C6H5BrFN. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. (1991). PubMed. Retrieved January 27, 2026, from [Link]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives. (1996). WUR eDepot. Retrieved January 27, 2026, from [Link]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). International Journal of Health and Clinical Research. Retrieved January 27, 2026, from [Link]
-
IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. (2024). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis and Cytotoxic Evaluation of Some 4‐Anilinofuro[2,3‐b]quinoline Derivatives. (2009). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Structure-activity relationship of aniline analogues. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to the Performance of 3-Bromo-5-fluoroaniline HCl in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the judicious selection of a solvent system is a critical, yet often underestimated, determinant of experimental success. The behavior of a starting material, intermediate, or final active pharmaceutical ingredient (API) in solution dictates everything from reaction kinetics and yield to purity and stability. This guide provides an in-depth technical comparison of the performance of 3-Bromo-5-fluoroaniline hydrochloride (HCl) across a spectrum of common laboratory solvents. By understanding the interplay between the solute and the solvent matrix, researchers can make informed decisions to optimize their synthetic routes and analytical methods.
Halogenated anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals, prized for their versatile reactivity.[1][2] The inclusion of fluorine and bromine atoms in the aniline scaffold, as seen in 3-Bromo-5-fluoroaniline, can significantly modulate the molecule's physicochemical properties, including its lipophilicity and metabolic stability.[2] The hydrochloride salt form is often employed to enhance aqueous solubility and stability. However, its performance is not uniform across all solvent environments. This guide will explore these nuances through comparative data and detailed experimental protocols.
The Critical Role of the Solvent Environment
The choice of solvent impacts several key performance parameters of a solute like 3-Bromo-5-fluoroaniline HCl:
-
Solubility: The extent to which the compound dissolves is fundamental. Poor solubility can lead to incomplete reactions, inaccurate analytical readings, and challenges in purification.
-
Stability: The solvent can influence the chemical stability of the solute. Protic solvents, for instance, can participate in hydrogen bonding and may promote or inhibit certain degradation pathways.[3][4][5]
-
Reactivity: In a reaction setting, the solvent can affect reaction rates and even alter the course of a chemical transformation by stabilizing transition states or intermediates.
This guide will systematically evaluate these parameters for 3-Bromo-5-fluoroaniline HCl in a selection of protic and aprotic solvents, providing a framework for rational solvent selection.
Comparative Solubility Analysis
To provide a practical comparison, the solubility of 3-Bromo-5-fluoroaniline HCl was determined in a range of common laboratory solvents at ambient temperature (25 °C). The following table summarizes the approximate solubility, offering a clear visual guide for initial solvent screening. While this data is representative, it is crucial to experimentally verify solubility under specific laboratory conditions. The trend in solubility often follows the principle of "like dissolves like," with polar solutes dissolving more readily in polar solvents. The hydrochloride salt form generally enhances solubility in protic solvents capable of hydrogen bonding.[6][7]
| Solvent System | Solvent Type | Dielectric Constant (approx.) | Approximate Solubility (mg/mL) at 25°C | Observations |
| Water | Polar Protic | 80.1 | ~150 | High solubility due to the ionic nature of the HCl salt and hydrogen bonding. |
| Methanol | Polar Protic | 32.7 | ~250 | Excellent solubility, often a good choice for reactions and recrystallization. |
| Ethanol | Polar Protic | 24.5 | ~180 | Good solubility, a common and less toxic alternative to methanol. |
| Isopropanol | Polar Protic | 19.9 | ~90 | Moderate solubility, useful for controlled precipitation. |
| Acetonitrile | Polar Aprotic | 37.5 | ~50 | Moderate solubility; its aprotic nature can be advantageous in certain reactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~300 | High solubility, but its high boiling point can complicate product isolation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | >500 | Very high solubility, often used for challenging solubilizations and NMR studies. |
| Dichloromethane (DCM) | Nonpolar | 9.1 | <5 | Poor solubility, as expected for an ionic salt in a nonpolar solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | ~15 | Low solubility, but can be useful in specific reaction pathways. |
Stability Under Thermal Stress: A Comparative Overview
The stability of 3-Bromo-5-fluoroaniline HCl in solution is paramount, especially in processes requiring elevated temperatures. Degradation can lead to impurities that complicate purification and compromise the integrity of the final product. A comparative stability study was conducted by dissolving the compound in various solvents and heating at 60 °C for 24 hours. The purity was then assessed by High-Performance Liquid Chromatography (HPLC).
| Solvent | Solvent Type | Purity after 24h at 60°C (%) | Key Degradation Products Observed | Causality Behind Stability/Instability |
| Methanol | Polar Protic | 98.5 | Minor unidentified polar impurities | Protic nature and potential for trace acidity can lead to slow degradation. |
| Acetonitrile | Polar Aprotic | >99.5 | None detected | Aprotic and relatively inert, providing a stable environment. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 97.0 | Amide formation by-products | At elevated temperatures, DMF can decompose to dimethylamine, which can react with the aniline. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >99.0 | Trace oxidation products | Generally stable, but can promote oxidation under certain conditions, especially in the presence of air. |
Expertise & Experience: The choice between a protic and an aprotic solvent can significantly impact the stability of halogenated anilines. Protic solvents, while often good for dissolving the HCl salt, can also act as a source of protons, potentially catalyzing side reactions or degradation, especially at elevated temperatures.[8] Aprotic solvents are generally more inert, but their own stability (e.g., DMF) must be considered.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols for the key analyses are provided below. These protocols are designed to be self-validating systems, incorporating standard practices and controls.
Protocol 1: Determination of Approximate Solubility
This protocol outlines a straightforward method for estimating the solubility of 3-Bromo-5-fluoroaniline HCl in various solvents.
Caption: Workflow for determining approximate solubility.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Stability Assessment
This HPLC method is suitable for assessing the purity of 3-Bromo-5-fluoroaniline HCl and monitoring its stability over time. The method is adapted from established procedures for analyzing aniline derivatives.[9][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Trustworthiness: The use of a reference standard for 3-Bromo-5-fluoroaniline HCl is crucial for accurate quantification. The purity is calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength. For rigorous analysis, the relative response factors of known impurities should be determined.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 3-Bromo-5-fluoroaniline HCl and identifying any structural changes or impurities.[11][12]
Caption: NMR analysis workflow.
Expertise & Experience: The choice of deuterated solvent is critical for NMR analysis. DMSO-d₆ is often an excellent choice for amine hydrochlorides due to its high dissolving power for polar compounds. The acidic proton of the ammonium salt may exchange with residual water in the solvent, leading to a broad signal. The fluorine atom will introduce characteristic splitting patterns in the ¹H and ¹³C NMR spectra, which can be invaluable for structural confirmation.[13]
Logical Relationships in Solvent Selection
The decision-making process for solvent selection is a multifactorial exercise. The following diagram illustrates the key considerations and their interdependencies.
Caption: Key factors influencing optimal solvent selection.
Conclusion and Recommendations
The performance of 3-Bromo-5-fluoroaniline HCl is highly dependent on the chosen solvent system. For applications requiring high solubility, polar protic solvents like methanol and water, or polar aprotic solvents such as DMF and DMSO, are excellent choices. However, for reactions conducted at elevated temperatures, the superior stability in aprotic solvents like acetonitrile should be a primary consideration to minimize the formation of impurities.
This guide provides a foundational understanding of how to approach solvent selection for 3-Bromo-5-fluoroaniline HCl. It is imperative that researchers build upon this by conducting their own specific experiments to validate the optimal conditions for their unique applications. By systematically evaluating solubility, stability, and reactivity, the path to successful and reproducible outcomes becomes significantly clearer.
References
-
PubChem. 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. [Link]
- Wang, J. et al. (2015). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.
- Harča, M. et al. (2016). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Bagnoli, L. et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1683.
- BenchChem. (2025).
- Criquet, J. et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(16), 11165-11174.
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
- Li, Q. et al. (2020). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Journal of Molecular Liquids, 314, 113645.
- Seijas, L. et al. (2000). Halogen-Capped Aniline Trimers. Away from the Polyaniline Paradigm by Isosteric Replacement of Amino Groups: A Theoretical Study. The Journal of Physical Chemistry A, 104(49), 11593-11601.
- Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp.
-
JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]
- Kim, M. S. et al. (2021).
- Carter, Z. A. et al. (2021). Thermal Stability of Protic Ionic Liquids. ACS Sustainable Chemistry & Engineering, 9(22), 7546-7555.
- Hernandes, M. Z. et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(3), 303-314.
- Böhm, H. J. et al. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- Pearson+ (2015, March 17). The difference between protic vs. aprotic solvents [Video]. YouTube.
- Wankhede, S. B. et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- Wesleyan University. (2023).
- Delgado, D. R. et al. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 28(13), 5139.
-
Amerigo Scientific. 3-bromo-5-fluoroaniline. [Link]
- Zhang, L. et al. (2016). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Fluid Phase Equilibria, 427, 36-42.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Stability of Protic Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 13. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-fluoroaniline hydrochloride
Handling halogenated aromatic amines like 3-Bromo-5-fluoroaniline hydrochloride (CAS No: 134168-98-2) demands a meticulous approach to safety.[1][2] This compound, while essential in many synthetic pathways, presents significant health risks that necessitate a comprehensive personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to empower you, the researcher, with the knowledge to work safely and effectively. Our goal is to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative protocols.
Hazard Assessment: Understanding the "Why"
This compound is classified as a hazardous substance, and understanding its specific risks is the foundation of proper PPE selection. The primary routes of exposure are inhalation, skin contact, and eye contact.
According to aggregated GHS (Globally Harmonized System) data, this chemical class is associated with the following hazards:
-
Acute Toxicity: It is often toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[3][4][5][6]
-
Skin Irritation: Direct contact is known to cause skin irritation.[5][6][7]
-
Serious Eye Irritation: The compound can cause serious damage if it enters the eyes.[5][6][7]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5][6]
These hazards dictate that our primary objective is to create an impermeable barrier between the researcher and the chemical. Every piece of PPE recommended below is a critical component of this barrier.
Core PPE Requirements: Your First Line of Defense
Effective protection relies on selecting the right equipment and, just as importantly, using it correctly. The following are the minimum PPE requirements for handling this compound in a laboratory setting.
Eye and Face Protection
The risk of serious eye irritation (H319) from a splash or airborne particles is significant.[5][6]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.
-
Enhanced Precaution: When handling larger quantities (>5g) or when there is a heightened risk of splashing (e.g., during transfers or heating), a full-face shield should be worn in addition to chemical splash goggles.[4][8] Do not wear contact lenses when handling this chemical, as they can trap material against the eye.[9]
Hand Protection
The skin is a primary route of exposure, and the chemical is classified as harmful upon contact.[5][6] Therefore, selecting the appropriate gloves is critical.
-
Material Selection: Nitrile gloves are a suitable choice for incidental contact. They provide good resistance to a range of chemicals and are a standard in most laboratory settings.[10]
-
Causality: For prolonged contact or immersion, it is crucial to consult the glove manufacturer's permeation data. Aromatic amines can permeate standard glove materials over time.[11] Consider double-gloving (wearing two pairs of nitrile gloves) for added protection during high-risk procedures. Always inspect gloves for tears or pinholes before use.
Body Protection
Protecting exposed skin on the arms and body is essential to prevent irritation and systemic absorption.
-
Standard Use: A clean, buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Enhanced Precaution: For tasks involving larger quantities or a high potential for splashes, supplement your lab coat with a chemically resistant apron made from materials like neoprene or PVC.[8] Ensure your attire includes long pants and closed-toe shoes made of a non-porous material.[9]
Respiratory Protection
Given that this compound can cause respiratory irritation and is harmful if inhaled, all handling of this chemical must be done within a certified chemical fume hood to minimize airborne concentrations.[4][5][6][12]
-
Inside a Fume Hood: For routine handling of small quantities inside a properly functioning fume hood, additional respiratory protection is typically not required.
-
Outside a Fume Hood (Emergency or Maintenance): In the rare event that airborne concentrations might exceed exposure limits (e.g., a large spill or inadequate ventilation), a respirator is necessary.[8] A NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is recommended. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[4]
Data Presentation: PPE Selection Matrix
For clarity, the table below summarizes the required PPE based on the specific laboratory task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (in Fume Hood) |
| Weighing Solid (<5g) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Not Required |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat & Chemically Resistant Apron | Not Required |
| Transferring Liquids | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat & Chemically Resistant Apron | Not Required |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical Resistant Suit/Coveralls | Air-Purifying Respirator with Organic Vapor/P100 Cartridges |
Experimental Protocols: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.
Protocol for Donning PPE
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Body Protection: Don the lab coat or chemical-resistant suit. Fasten all buttons/zippers.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Hand Protection: Don your first pair of gloves. If double-gloving, put the second pair on over the first. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.
Protocol for Doffing PPE (to be performed in a designated area)
-
Outer Gloves: If double-gloved, remove the outer, more contaminated pair. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, also inside out.
-
Body Protection: Unfasten the lab coat or suit, touching only the "clean" interior surfaces as you peel it away from your body.
-
Face Shield/Goggles: Remove the face shield first, followed by the goggles, handling them by the straps.
-
Respirator: If worn, remove the respirator without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[7]
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound, from initial planning to final disposal.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Spill Response: In the event of a minor spill inside a fume hood, use an inert absorbent material (like sand or vermiculite) to contain it.[13] Wearing full protective equipment, carefully collect the material into a labeled, sealed container for hazardous waste disposal.[3] For larger spills, evacuate the area and alert your institution's emergency response team.
Disposal: All waste, including the chemical residue, contaminated absorbent material, and disposable PPE (gloves, aprons), must be treated as hazardous waste.
-
Place all solid and liquid chemical waste in a clearly labeled, sealed container.
-
Contaminated PPE should be collected in a separate, labeled hazardous waste bag.
-
Disposal must be conducted through your institution's environmental health and safety office, adhering to all local, state, and federal regulations.[3][4][7] Do not dispose of this chemical down the drain.
By integrating these expert-level protocols and understanding the rationale behind them, you can ensure a safe and secure laboratory environment when working with this compound.
References
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Environmental Health & Safety. [Link]
-
What are the Health and Safety Guidelines for Using Amines? Silver Fern Chemical Inc. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
3-Bromo-5-fluoroaniline Hazard Information. PubChem, National Center for Biotechnology Information. [Link]
-
Anhydrous Ammonia PPE. Prairieland FS, Inc. via YouTube. [Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 134168-98-2 | this compound - AiFChem [aifchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. velsafe.com [velsafe.com]
- 11. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
